molecular formula C22H23NO4 B1168373 FMoc-cis-3-aminocyclohexane-1-carboxylic acid CAS No. 917099-03-7

FMoc-cis-3-aminocyclohexane-1-carboxylic acid

Número de catálogo: B1168373
Número CAS: 917099-03-7
Peso molecular: 365.4 g/mol
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

FMoc-cis-3-aminocyclohexane-1-carboxylic acid is a useful research compound. Its molecular formula is C22H23NO4 and its molecular weight is 365.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality FMoc-cis-3-aminocyclohexane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about FMoc-cis-3-aminocyclohexane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(1R,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c24-21(25)14-6-5-7-15(12-14)23-22(26)27-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-4,8-11,14-15,20H,5-7,12-13H2,(H,23,26)(H,24,25)/t14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSVAQZVOHKGTJY-CABCVRRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H](C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917099-03-7
Record name rac-(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of Fmoc-cis-3-aminocyclohexane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Conformational Constraint in Peptide and Peptidomimetic Design

In the landscape of modern drug discovery and materials science, the precise control of molecular architecture is paramount. Fmoc-cis-3-aminocyclohexane-1-carboxylic acid (Fmoc-cis-Achc-OH) emerges as a pivotal building block for researchers aiming to impart structural rigidity into peptide and peptidomimetic scaffolds. The incorporation of this cyclic β-amino acid introduces a well-defined conformational constraint, a strategy widely employed to enhance biological activity, improve metabolic stability, and increase receptor selectivity.[1]

The cis-stereochemistry of the amino and carboxyl groups on the cyclohexane ring pre-organizes the backbone of a growing peptide chain, influencing its secondary structure and overall topology. This guide provides a comprehensive overview of the chemical properties of Fmoc-cis-Achc-OH, detailed protocols for its application in solid-phase peptide synthesis (SPPS), and expert insights into the rationale behind experimental choices, empowering researchers to leverage this unique reagent in their scientific endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Fmoc-cis-Achc-OH is essential for its effective handling, storage, and application in synthesis.

PropertyValueSource(s)
Molecular Formula C₂₂H₂₃NO₄[1]
Molecular Weight 365.4 g/mol [1]
CAS Number 312965-05-2[1]
Appearance White crystalline powder[1]
Melting Point 195-205 °C[1]
Purity (typical) ≥98% (HPLC)[1]
Storage Conditions 0-8 °C, desiccated[1]
Solubility Profile

While quantitative solubility data in common organic solvents is not extensively published, Fmoc-cis-Achc-OH is generally described as having favorable solubility in polar aprotic solvents typically used in SPPS, such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[1] Its solubility in less polar solvents like dichloromethane (DCM) is expected to be lower. For critical applications, especially in automated synthesis where complete dissolution is crucial, it is recommended to experimentally determine the solubility under the specific conditions of use (e.g., temperature, solvent grade). Poor solubility can lead to incomplete reactions and the formation of deletion sequences.[2]

Acidity (pKa)

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-cis-Achc-OH is as a building block in Fmoc-based SPPS.[1] The Fmoc protecting group provides an orthogonal protection strategy, being labile to mild basic conditions while the final peptide cleavage from the resin and side-chain deprotection are performed under acidic conditions.[4][5]

Workflow for Incorporation into a Peptide Sequence

The following diagram outlines the key stages of incorporating Fmoc-cis-Achc-OH into a peptide chain during SPPS.

spss_workflow Resin Resin with N-terminal amine Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling of Fmoc-cis-Achc-OH Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 NextCycle Proceed to next cycle or final cleavage Washing2->NextCycle

Caption: General workflow for a single coupling cycle in Fmoc-SPPS.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific peptide sequence and scale of the synthesis.

Protocol 1: Fmoc Deprotection of the Resin-Bound Peptide

Causality: The Fmoc group is cleaved by a β-elimination mechanism initiated by a mild base, typically a secondary amine like piperidine, to expose the N-terminal amine for the subsequent coupling reaction.[6]

  • Resin Swelling: Swell the resin-bound peptide (e.g., Rink Amide or Wang resin) in DMF (10-15 mL per gram of resin) for at least 30 minutes in a suitable reaction vessel.

  • Initial Deprotection: Drain the DMF and add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate the mixture for 5 minutes at room temperature.

  • Main Deprotection: Drain the piperidine solution and add a fresh portion of 20% piperidine in DMF. Continue agitation for an additional 15-20 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to completely remove piperidine and the dibenzofulvene-piperidine adduct.

  • Verification (Optional but Recommended): Perform a Kaiser test to confirm the presence of a free primary amine. A positive result (blue beads) indicates successful Fmoc removal.[7]

Protocol 2: Coupling of Fmoc-cis-3-aminocyclohexane-1-carboxylic Acid

Causality: The carboxylic acid of Fmoc-cis-Achc-OH is activated to form a highly reactive species that readily undergoes nucleophilic attack by the free N-terminal amine of the resin-bound peptide, forming a stable amide bond. Due to the steric hindrance of the cyclic structure, a potent activation method is recommended.

  • Preparation of Activation Solution: In a separate vial, dissolve Fmoc-cis-Achc-OH (3-5 equivalents relative to the resin loading) and a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3-5 equivalents) in DMF.

  • Activation: Add a hindered base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid/HBTU solution. Briefly vortex the mixture.

  • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected and washed resin. Agitate the reaction mixture at room temperature for 1-2 hours. For sterically hindered couplings, the reaction time may need to be extended, and monitoring the reaction progress with a colorimetric test (e.g., Kaiser test on a small sample of resin) is advised.

  • Washing: After the coupling is complete (indicated by a negative Kaiser test), drain the reaction solution. Wash the resin thoroughly with DMF (3-5 times), followed by DCM (2-3 times), and finally DMF (2-3 times) to prepare for the next deprotection cycle.

Protocol 3: Cleavage from the Resin and Final Deprotection

Causality: A strong acid, typically trifluoroacetic acid (TFA), is used to cleave the peptide from the resin and simultaneously remove acid-labile side-chain protecting groups. Scavengers are included to trap reactive cationic species generated during this process, preventing side reactions with sensitive amino acid residues.

  • Final Fmoc Removal: After the final coupling step, perform a final Fmoc deprotection as described in Protocol 1.

  • Resin Preparation: Wash the peptide-resin thoroughly with DMF, followed by DCM, and dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage: Prepare a cleavage cocktail. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and incubate at room temperature for 2-4 hours with occasional agitation.

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.

  • Isolation and Drying: Centrifuge the ether suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times. Dry the peptide pellet under vacuum.

Purification and Analysis

Purification by Reverse-Phase HPLC (RP-HPLC)

The standard method for purifying synthetic peptides is RP-HPLC.[8] The separation is based on the hydrophobicity of the peptide.

  • Column: A C18 stationary phase is typically used.

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from a low percentage of Mobile Phase B to a higher percentage is used to elute the peptides. The specific gradient will depend on the overall hydrophobicity of the peptide and must be optimized on a case-by-case basis.[8]

  • Detection: UV absorbance is monitored at 210-220 nm.

Fractions containing the purified peptide are collected, analyzed for purity by analytical HPLC, and lyophilized to obtain the final product as a fluffy white powder.

Analytical Characterization

The identity and purity of peptides containing cis-3-aminocyclohexane-1-carboxylic acid should be confirmed by analytical techniques.

  • Analytical RP-HPLC: To determine the purity of the final product.

  • Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): To confirm the molecular weight of the synthesized peptide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For peptides of suitable complexity and solubility, 1D and 2D NMR can be used to confirm the structure and study the conformational properties induced by the cyclic residue.

Structural and Conformational Implications

The incorporation of cis-3-aminocyclohexane-1-carboxylic acid has profound effects on the conformational properties of a peptide.

conformational_effects cluster_0 Fmoc-cis-Achc-OH cluster_1 Impact on Peptide Structure A Cyclic Backbone C Reduced Conformational Flexibility A->C B Cis-Stereochemistry D Induction of β-turns/Helical Structures B->D E Enhanced Proteolytic Stability C->E F Improved Receptor Selectivity C->F D->F

Caption: The relationship between the structural features of Fmoc-cis-Achc-OH and its impact on peptide properties.

The rigid cyclohexane ring restricts the available dihedral angles of the peptide backbone in the vicinity of the residue, reducing the entropic penalty upon binding to a biological target. This pre-organization can lead to a higher binding affinity. Furthermore, the specific geometry of the cis-isomer can act as a potent turn-inducer, promoting the formation of well-defined secondary structures such as β-turns.[9] These structural constraints can also shield the peptide bonds from enzymatic degradation, thereby increasing the in vivo half-life of the peptide.

Conclusion

Fmoc-cis-3-aminocyclohexane-1-carboxylic acid is a valuable synthetic tool for peptide chemists and drug discovery professionals. Its unique structural features provide a reliable method for introducing conformational constraints into peptide backbones. A thorough understanding of its chemical properties and the application of optimized protocols for its use in SPPS are essential for the successful synthesis of structurally defined and biologically active peptides and peptidomimetics. The methodologies and insights provided in this guide serve as a robust foundation for researchers to harness the full potential of this powerful building block.

References

  • Balaji, V. N., et al. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide Research, 8(3), 178-186.
  • Santos, G. (2013). How to purify polar cyclic peptides? ResearchGate. Available at: [Link].

  • Fmoc-(+/-)-cis-3-aminocyclohexane-1-carboxylic acid. LookChem. Available at: [Link].

  • Pal, A., & Lahiri, S. C. (1983). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 22A, 136-138.
  • WO2020144111A1 - Hplc free purification of peptides by the use of new capping and capture reagents. Google Patents.
  • Kessler, H. (1996). Conformation of cyclic peptides. Principle concepts and the design of selectivity and superactivity in bioactive sequences. Pure and Applied Chemistry, 68(6), 1201-1205.
  • RARE ORGANICS, BIOCHEMICALS AND INTERMEDIATES CATALOG. INDOFINE Chemical Company, Inc. Available at: [Link].

  • Nevola, L., & Giralt, E. (2015). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 20(2), 2948-2976.
  • Rao, V. R., et al. (2016). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. Pharmaceutical Technology, 40(8).
  • Purification of peptides by cation exchange chromatography. Bio-Works. Available at: [Link].

  • Hughes, R. A., & Moody, C. J. (1998). Synthesis of peptides containing cis- or trans-3- or 4-aminocyclohexane-carboxylic acid residues. Journal of the Chemical Society, Perkin Transactions 1, (22), 3613-3628.
  • Balaji, V. N., et al. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide Research, 8(3), 178-186.
  • Amino acid derivatives - product group. Bapeks. Available at: [Link].

  • Gopi, H. N., et al. (2004). 3-Aminothiophenecarboxylic acid (3-Atc)-induced folding in peptides. Organic & Biomolecular Chemistry, 2(14), 2007-2010.

Sources

Fmoc-cis-3-aminocyclohexane-1-carboxylic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, structural properties, and application protocols for Fmoc-cis-3-aminocyclohexane-1-carboxylic acid .

Executive Summary

Fmoc-cis-3-aminocyclohexane-1-carboxylic acid (Fmoc-cis-3-Achc) is a rigidified


-amino acid scaffold used in advanced peptidomimetics and drug discovery.[1] Characterized by a cyclohexane backbone with 1,3-disubstitution in a cis configuration, this molecule serves as a critical building block for inducing specific secondary structures (turn mimetics) and enhancing the proteolytic stability of bioactive peptides.[1]

This guide provides a comprehensive analysis of its physicochemical properties, synthetic utility in Solid-Phase Peptide Synthesis (SPPS), and structural implications in foldamer design.

Chemical Identity & Physical Properties[1][2][3][4]

The commercial availability of this compound typically refers to the racemic mixture of the cis isomers, as the 1,3-disubstitution with non-identical groups renders the molecule chiral.

Core Data Table
PropertySpecification
Chemical Name Fmoc-cis-3-aminocyclohexane-1-carboxylic acid
Common Synonyms Fmoc-1,3-cis-Achc-OH; Fmoc-(±)-cis-3-aminocyclohexanecarboxylic acid
CAS Number 312965-05-2 (Racemic/General)
Molecular Weight 365.42 g/mol
Molecular Formula

Stereochemistry cis-1,3-disubstituted cyclohexane (Racemic mixture of (1R,3S) and (1S,3R))
Appearance White to off-white crystalline powder
Solubility Soluble in DMF, DMSO, MeOH; sparingly soluble in water
Purity Standard

(HPLC)

Structural & Stereochemical Analysis

Conformational Rigidity

The cyclohexane ring imposes significant conformational constraints compared to linear


-amino acids (like GABA).
  • Diequatorial Preference: In the cis-1,3 configuration, the molecule predominantly adopts a chair conformation where both the bulky Fmoc-amino group and the carboxylic acid group occupy equatorial positions (

    
    ). This is significantly more stable than the diaxial (
    
    
    
    ) conformer due to 1,3-diaxial steric interactions.
  • Chirality: Unlike cis-1,3-dimethylcyclohexane (which is meso), Fmoc-cis-3-Achc is chiral because the two substituents (Fmoc-NH- and -COOH) are different, destroying the plane of symmetry. Consequently, the standard reagent is a racemate unless resolved.

Peptidomimetic Utility

In peptide backbones, Fmoc-cis-3-Achc acts as a


-turn inducer . The fixed distance and angle between the N-terminus and C-terminus (approx. 

in the diequatorial form) mimic specific turn motifs found in proteins, facilitating the design of:
  • Foldamers: Artificial oligomers that adopt stable secondary structures (helices/sheets) in solution.[2]

  • Protease Inhibitors: The non-natural backbone resists enzymatic cleavage by standard proteases.

Experimental Protocols

Synthesis of Fmoc-cis-3-Achc

Note: If starting from the free amino acid (CAS 118785-96-9 for the HCl salt).

Reagents: cis-3-aminocyclohexanecarboxylic acid, Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide),


, Dioxane, Water.

Protocol:

  • Dissolution: Dissolve cis-3-aminocyclohexanecarboxylic acid (10 mmol) in 10%

    
     (30 mL) and Dioxane (15 mL).
    
  • Addition: Cool to 0°C. Add Fmoc-OSu (11 mmol) dissolved in Dioxane (15 mL) dropwise over 30 minutes.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir overnight.

  • Work-up: Evaporate Dioxane under reduced pressure. Dilute the aqueous residue with water (50 mL) and extract with Ethyl Ether (

    
     mL) to remove unreacted Fmoc-OSu.
    
  • Acidification: Acidify the aqueous layer to pH 2.0 using 1N HCl. The product will precipitate as a white solid.

  • Isolation: Filter the precipitate, wash with cold water, and dry in vacuo. Recrystallize from Ethyl Acetate/Hexane if necessary.

Solid-Phase Peptide Synthesis (SPPS) Integration

Fmoc-cis-3-Achc is compatible with standard Fmoc/tBu SPPS protocols but requires modified coupling conditions due to the steric bulk of the cyclohexane ring.

Coupling Protocol (Self-Validating):

  • Resin Preparation: Swell resin (e.g., Wang or Rink Amide) in DMF for 30 min.

  • Deprotection: Treat with 20% Piperidine in DMF (

    
     min). Wash with DMF (
    
    
    
    ).
  • Activation:

    • Reagents: Fmoc-cis-3-Achc (3 eq), HATU (2.9 eq), DIPEA (6 eq).

    • Solvent: DMF (anhydrous).

    • Rationale: HATU is preferred over HBTU/DIC due to the steric hindrance of the secondary carbon on the cyclohexane ring.

  • Coupling: Shake for 2–4 hours at RT.

    • Validation: Perform Kaiser test (ninhydrin). If blue (incomplete), recouple using PyAOP or HOAt.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Visualizing the Workflow

The following diagram illustrates the integration of Fmoc-cis-3-Achc into a peptide sequence, highlighting the critical decision points for steric management.

G Start Resin-Bound Peptide (Free Amine) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 DMF Wash (5x) Deprotect->Wash1 Activate Activation Strategy Reagent: HATU/DIPEA (High Reactivity required for Steric Bulk) Wash1->Activate Coupling Coupling Reaction Fmoc-cis-3-Achc (3 eq) Time: 2-4 Hours Activate->Coupling Test QC: Kaiser Test Coupling->Test Recouple Recouple: Use PyAOP/HOAt Test->Recouple Positive (Blue) Proceed Continue Synthesis (Next Cycle) Test->Proceed Negative (Colorless) Recouple->Test

Caption: SPPS workflow for sterically hindered gamma-amino acids. Note the requirement for high-efficiency coupling reagents (HATU) to overcome the steric barrier of the cyclohexane ring.

References

  • Chem-Impex International. "Fmoc-cis-3-aminocyclohexane carboxylic acid - Product Data." Chem-Impex Catalog. Accessed February 21, 2026. Link

  • Santa Cruz Biotechnology. "Fmoc-cis-1,3-aminocyclohexane carboxylic acid (CAS 312965-05-2)." SCBT Product Database. Accessed February 21, 2026. Link

  • Appella, D. H., et al. "Residue-based control of helix shape in beta-peptide oligomers." Nature 387 (1997): 381-384. (Contextual reference for cyclic amino acid foldamers).
  • Gellman, S. H. "Foldamers: a manifesto." Accounts of Chemical Research 31.4 (1998): 173-180. (Foundational theory on cyclohexane-based constraints).

Sources

Literature review of Fmoc-cis-3-aminocyclohexane-1-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Fmoc-cis-3-aminocyclohexane-1-carboxylic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic routes for Fmoc-cis-3-aminocyclohexane-1-carboxylic acid, a crucial building block in modern peptide synthesis and drug discovery. We will delve into the strategic considerations behind the synthesis, from the stereoselective construction of the cis-3-aminocyclohexane-1-carboxylic acid core to the final Fmoc protection. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the synthesis and application of this unique amino acid derivative.

Introduction: The Significance of Fmoc-cis-3-aminocyclohexane-1-carboxylic Acid

Fmoc-cis-3-aminocyclohexane-1-carboxylic acid is a non-proteinogenic β-amino acid that has garnered significant attention in medicinal chemistry and peptide science. Its importance stems from the unique structural constraints it imparts upon peptide structures. The cis configuration of the cyclohexane ring introduces a specific bend or turn in the peptide backbone, which can be instrumental in mimicking or stabilizing secondary structures like β-turns. This conformational rigidity is a powerful tool for designing peptides with enhanced biological activity, selectivity, and metabolic stability.[1]

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS).[2][3] Its base-lability allows for the selective deprotection of the α-amino group under mild conditions that do not affect most side-chain protecting groups or the acid-labile linkers to the solid support.[2][3][4] The combination of the conformationally constrained cyclohexane core and the versatile Fmoc protecting group makes Fmoc-cis-3-aminocyclohexane-1-carboxylic acid a highly valuable building block for the synthesis of complex and biologically active peptides and peptidomimetics.[1]

Strategic Approaches to Synthesis

The synthesis of Fmoc-cis-3-aminocyclohexane-1-carboxylic acid can be logically divided into two key stages: the stereoselective synthesis of the cis-3-aminocyclohexane-1-carboxylic acid core and the subsequent protection of the amino group with the Fmoc moiety.

Stereoselective Synthesis of the cis-3-Aminocyclohexane-1-carboxylic Acid Core

The primary challenge in synthesizing the core structure lies in controlling the relative stereochemistry of the amino and carboxyl groups on the cyclohexane ring to achieve the desired cis isomer. Several synthetic strategies have been developed to address this challenge.

One effective approach commences with cis-cyclohexane-1,3-dicarboxylic acid. This starting material can be converted to its anhydride, which then serves as a precursor for the stereospecific introduction of the amino group. A modified Curtius-type rearrangement is a key transformation in this pathway, allowing for the conversion of a carboxylic acid group into an amino group while retaining the cis stereochemistry.[5] For applications requiring enantiomerically pure building blocks, an enzymatic desymmetrization of a meso-diester intermediate can be employed to achieve high enantiomeric excess.[5]

Another route involves the catalytic hydrogenation of an aromatic precursor, such as 3-aminobenzoic acid. However, this method often yields a mixture of cis and trans isomers, necessitating a subsequent separation step. The choice of catalyst and reaction conditions can influence the cis/trans ratio, but achieving high stereoselectivity can be challenging.

Fmoc Protection of the Amino Group

The final step in the synthesis is the protection of the amino group of cis-3-aminocyclohexane-1-carboxylic acid with the Fmoc group. This is a well-established transformation in peptide chemistry, and several reagents can be employed for this purpose. The most common and effective reagents are 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) and 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl).[3][6]

The reaction is typically carried out in a mixed aqueous-organic solvent system at a slightly basic pH to ensure the amino group is deprotonated and thus nucleophilic. The choice of base is critical to avoid premature cleavage of the Fmoc group. Mild inorganic bases like sodium bicarbonate or sodium carbonate are commonly used. The reaction progress can be monitored by thin-layer chromatography (TLC), and the final product is typically purified by crystallization or column chromatography.

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific laboratory conditions and available starting materials.

Protocol 1: Synthesis of cis-3-(tert-Butoxycarbonylamino)cyclohexane-1-carboxylic Acid (A Key Intermediate)

This protocol outlines a method to produce the Boc-protected cis-amino acid, which can then be deprotected and subsequently Fmoc-protected.

  • Starting Material: cis-3-Aminocyclohexanecarboxylic acid.

  • Reaction:

    • Suspend cis-3-aminocyclohexanecarboxylic acid in a mixture of 1,3-dioxane and water.

    • Add 1 N NaOH solution and stir until the solid dissolves.

    • Add di-tert-butyl dicarbonate (Boc anhydride) to the solution.

    • Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification:

    • If a solid precipitates, collect it by vacuum filtration and dissolve it in water.

    • Acidify the aqueous solution to pH 4 with 3 N HCl.

    • Extract the product with dichloromethane (DCM).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure to yield the Boc-protected product as a white powder.[7]

Protocol 2: Fmoc Protection of cis-3-Aminocyclohexane-1-carboxylic Acid
  • Starting Material: cis-3-Aminocyclohexane-1-carboxylic acid.

  • Reaction:

    • Dissolve cis-3-aminocyclohexane-1-carboxylic acid in a 10% solution of sodium carbonate in water.

    • Cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) in acetone or dioxane.

    • Add the Fmoc-OSu solution dropwise to the amino acid solution while maintaining the temperature at 0 °C and stirring vigorously.

    • Allow the reaction to warm to room temperature and stir for several hours or overnight.

  • Work-up and Purification:

    • Acidify the reaction mixture to pH 2-3 with 1 N HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel chromatography.

Characterization and Quality Control

The identity, purity, and stereochemistry of the synthesized Fmoc-cis-3-aminocyclohexane-1-carboxylic acid must be confirmed using a combination of analytical techniques.

Analytical Technique Purpose Expected Results
¹H and ¹³C NMR Structural elucidation and stereochemical assignment.The spectra should show characteristic peaks for the Fmoc group, the cyclohexane ring protons and carbons, and the carboxylic acid proton. The coupling constants of the cyclohexane ring protons can help confirm the cis stereochemistry.
Mass Spectrometry (MS) Confirmation of molecular weight.The observed mass should correspond to the calculated molecular weight of C22H23NO4 (365.43 g/mol ).[8]
HPLC Determination of purity.A single major peak should be observed, with a purity of ≥98% being desirable for use in peptide synthesis.[1]
Melting Point Physical characterization and purity assessment.A sharp melting point range is indicative of a pure compound.

Visualizing the Synthetic Workflow

The following diagrams illustrate the key synthetic transformations described in this guide.

Synthesis_of_Boc_cis_3_aminocyclohexane_1_carboxylic_acid start cis-3-Aminocyclohexanecarboxylic acid reagents Di-tert-butyl dicarbonate NaOH, Dioxane/H2O start->reagents product Boc-cis-3-aminocyclohexane-1-carboxylic acid reagents->product caption Boc protection of the amino acid core.

Caption: Boc protection of the amino acid core.

Fmoc_Protection_Workflow start cis-3-Aminocyclohexane-1-carboxylic acid reagents Fmoc-OSu Na2CO3, Acetone/H2O start->reagents product Fmoc-cis-3-aminocyclohexane-1-carboxylic acid reagents->product caption Fmoc protection of the amino group.

Sources

An In-depth Technical Guide to Fmoc-cis-3-aminocyclohexane-1-carboxylic acid: A Key Building Block for Conformationally Constrained Peptides

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern peptide chemistry and drug development, the rational design of peptidomimetics with enhanced stability, receptor affinity, and bioavailability is of paramount importance. A key strategy in this endeavor is the incorporation of non-proteinogenic amino acids that introduce specific conformational constraints. Among these, Fmoc-cis-3-aminocyclohexane-1-carboxylic acid has emerged as a valuable building block for researchers and scientists. This technical guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and its critical applications in the design of novel therapeutics.

Chemical Identity and Structural Elucidation

Fmoc-cis-3-aminocyclohexane-1-carboxylic acid is a synthetic amino acid derivative where the amine group of cis-3-aminocyclohexane-1-carboxylic acid is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This strategic protection is essential for its application in solid-phase peptide synthesis (SPPS).

IdentifierValue
IUPAC Name (1R,3S)-3-(fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid
SMILES C1CC(=O)O">C@HNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIKey CKTUXQBZPWBFDX-WDSKDSINSA-N
CAS Number 312965-05-2[1][2]
PubChem CID 4260110[1]
Molecular Formula C22H23NO4[1][2]
Molecular Weight 365.4 g/mol [1]

The cis stereochemistry of the amino and carboxyl groups on the cyclohexane ring is a defining feature of this molecule. This fixed spatial arrangement is crucial for inducing specific secondary structures, such as turns and helices, when incorporated into a peptide backbone.

Synthesis of Fmoc-cis-3-aminocyclohexane-1-carboxylic acid

The synthesis of Fmoc-cis-3-aminocyclohexane-1-carboxylic acid involves the protection of the amino group of the parent amino acid, cis-3-aminocyclohexane-1-carboxylic acid. While specific, proprietary industrial-scale synthesis protocols may vary, a standard laboratory-scale procedure based on well-established Fmoc protection chemistry is outlined below.

Experimental Protocol: Fmoc Protection

Objective: To selectively protect the primary amine of cis-3-aminocyclohexane-1-carboxylic acid with the Fmoc group.

Materials:

  • cis-3-Aminocyclohexane-1-carboxylic acid

  • 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

  • 1,4-Dioxane

  • 10% Aqueous sodium carbonate solution

  • Diethyl ether

  • 1 M Hydrochloric acid

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolution: Dissolve cis-3-aminocyclohexane-1-carboxylic acid (1 equivalent) in a 10% aqueous solution of sodium carbonate.

  • Addition of Fmoc-OSu: In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane.

  • Reaction: Slowly add the Fmoc-OSu solution to the amino acid solution with vigorous stirring at room temperature.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with 1 M hydrochloric acid. The Fmoc-protected amino acid will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold water.

  • Drying: Dry the product under vacuum over anhydrous magnesium sulfate.

Causality of Experimental Choices:

  • The use of a biphasic solvent system (dioxane/water) facilitates the reaction between the water-soluble amino acid and the organic-soluble Fmoc-OSu.

  • Sodium carbonate provides the basic conditions necessary for the deprotonation of the amino group, enabling its nucleophilic attack on the Fmoc-OSu.

  • Acidification is crucial for the precipitation of the product, as the carboxylate salt is soluble in water, while the carboxylic acid form is not.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process AminoAcid cis-3-Aminocyclohexane- 1-carboxylic acid Reaction Fmoc Protection AminoAcid->Reaction FmocOSu Fmoc-OSu FmocOSu->Reaction Solvent Dioxane/Water Solvent->Reaction Base Sodium Carbonate Base->Reaction Workup Aqueous Work-up Reaction->Workup Acidification Acidification Workup->Acidification Isolation Filtration & Drying Acidification->Isolation Product Fmoc-cis-3-aminocyclohexane- 1-carboxylic acid Isolation->Product

Caption: Workflow for the synthesis of Fmoc-cis-3-aminocyclohexane-1-carboxylic acid.

Physicochemical Properties

The physicochemical properties of Fmoc-cis-3-aminocyclohexane-1-carboxylic acid are critical for its handling, storage, and application in peptide synthesis.

PropertyValue
Appearance White to off-white powder[1]
Melting Point 195-205 °C[1]
Purity (HPLC) ≥98%[1]
Solubility Soluble in DMF, DMSO, and other polar organic solvents
Storage Store at 2-8 °C[1]

Applications in Peptide Synthesis and Drug Development

The primary application of Fmoc-cis-3-aminocyclohexane-1-carboxylic acid is as a building block in Fmoc-based solid-phase peptide synthesis (SPPS).[1] Its incorporation into a peptide sequence imparts significant conformational rigidity.

Induction of Defined Secondary Structures

The cis configuration of the cyclohexane ring restricts the rotational freedom of the peptide backbone, promoting the formation of well-defined secondary structures such as β-turns and helices. This is in contrast to the more flexible linear peptides, which can exist in a multitude of conformations in solution.

Peptide_Conformation cluster_linear Linear Peptide cluster_constrained Constrained Peptide Linear Flexible Conformations Incorporation Incorporation of Fmoc-cis-3-aminocyclohexane- 1-carboxylic acid Linear->Incorporation Constrained Defined Secondary Structure (e.g., β-turn) Incorporation->Constrained

Caption: Impact of incorporating Fmoc-cis-3-aminocyclohexane-1-carboxylic acid on peptide conformation.

Enhancement of Biological Activity and Stability

By pre-organizing the peptide into a bioactive conformation that mimics the bound state at its biological target, the incorporation of this constrained amino acid can lead to:

  • Increased Receptor Affinity: A more rigid peptide backbone reduces the entropic penalty upon binding to a receptor, leading to higher affinity.

  • Enhanced Proteolytic Stability: The non-natural amino acid structure can hinder recognition and cleavage by proteases, thereby increasing the in vivo half-life of the peptide.

  • Improved Selectivity: A well-defined conformation can lead to more specific interactions with the target receptor, reducing off-target effects.

Role in Drug Development

Fmoc-cis-3-aminocyclohexane-1-carboxylic acid is a valuable tool in the development of peptidomimetic drugs for a range of therapeutic areas, including:

  • Oncology: Design of cyclic peptides that target protein-protein interactions involved in cancer progression.

  • Metabolic Diseases: Development of stable analogs of peptide hormones with improved pharmacokinetic profiles.

  • Infectious Diseases: Creation of antimicrobial peptides with enhanced potency and reduced susceptibility to degradation.

Conclusion

Fmoc-cis-3-aminocyclohexane-1-carboxylic acid is a specialized yet powerful building block for the synthesis of conformationally constrained peptides. Its unique cis stereochemistry provides a reliable method for inducing defined secondary structures, which can translate into improved biological activity, stability, and selectivity. As the demand for more sophisticated peptide-based therapeutics continues to grow, the strategic application of such constrained amino acids will undoubtedly play a pivotal role in the future of drug discovery and development.

References

  • PubChem. 3-Aminocyclohexanecarboxylic acid. [Link]

  • Nowick, J. S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

Sources

Methodological & Application

Application Note: Solid-Phase Peptide Synthesis Protocols Using Fmoc-cis-3-aminocyclohexane-1-carboxylic Acid (Fmoc-cis-3-ACHC)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Geometric Architect

Fmoc-cis-3-aminocyclohexane-1-carboxylic acid (Fmoc-cis-3-ACHC) is not merely a spacer; it is a structural architect. As a cyclic


-amino acid, it introduces profound conformational constraints into the peptide backbone. Unlike flexible linear 

-amino acids (e.g., GABA), the cyclohexane ring locks the torsion angles (

), forcing the peptide backbone into specific secondary structures—most notably 12-helix or

-sheet-like ribbon structures depending on the oligomer sequence and solvent environment.

However, the very rigidity that makes cis-3-ACHC valuable for drug design (proteolytic stability, receptor selectivity) makes it a formidable challenge in Solid-Phase Peptide Synthesis (SPPS). The steric bulk of the cyclohexane ring, combined with the electronic deactivation of the


-amine, requires a departure from standard automated protocols.

This guide details a high-fidelity protocol designed to overcome the "coupling wall" associated with cyclic


-amino acids.

Strategic Analysis: The Coupling Bottleneck

Successful incorporation involves two distinct challenges. Understanding the difference between them is critical for protocol design.

Challenge A: Coupling Fmoc-cis-3-ACHC to the Resin/Peptide
  • Difficulty: Moderate.

  • Mechanism: The carboxyl group of 3-ACHC is activated. While the ring adds bulk, the activation kinetics are generally sufficient with standard strong coupling reagents.

Challenge B: Coupling the Next Amino Acid onto cis-3-ACHC
  • Difficulty: High / Severe.

  • Mechanism: The nucleophile is now the primary amine attached directly to the cyclohexane ring. In the cis configuration, the axial/equatorial orientation can create significant steric shielding of the nucleophilic amine. Furthermore, the growing peptide chain may adopt a secondary structure (foldamer effect) on-resin that buries the N-terminus, preventing access to the incoming activated amino acid.

  • Solution: High-temperature coupling, chaotropic salts, and "power" coupling reagents (HATU/HOAt).

Visualizing the Workflow

The following flowchart illustrates the decision logic for incorporating cis-3-ACHC, specifically highlighting the divergence from standard SPPS cycles.

SPPS_Workflow Start Resin Preparation (Swelling & Fmoc Removal) Decision Is Incoming AA Fmoc-cis-3-ACHC? Start->Decision Std_Couple Standard Coupling (DIC/Oxyma, RT, 60 min) Decision->Std_Couple No ACHC_Couple ACHC Coupling (Challenge A) (HATU/HOAt, 2x Coupling, 2h) Decision->ACHC_Couple Yes Wash Wash (DMF/DCM) Std_Couple->Wash ACHC_Couple->Wash Post_ACHC_Decision Is Previous Residue cis-3-ACHC? Post_ACHC_Decision->Decision No (Standard Cycle) Hard_Couple Coupling ONTO ACHC (Challenge B) (HATU/HOAt, 60°C, Double Couple) Post_ACHC_Decision->Hard_Couple Yes (Difficult Cycle) Hard_Couple->Wash Check Kaiser/Chloranil Test Wash->Check Deprotect Fmoc Deprotection (20% Piperidine/DMF) Deprotect->Post_ACHC_Decision Check->Std_Couple Fail (Recouple) Check->Deprotect Pass End Final Cleavage

Figure 1: Modified SPPS Cycle for cis-3-ACHC incorporation. Note the specific branching for coupling "onto" the cyclic residue, which requires elevated temperature and stronger activation.

Detailed Experimental Protocols

Materials & Reagents[1][2][3][4][5][6][7][8]
  • Resin: Rink Amide MBHA (low loading, 0.3–0.5 mmol/g recommended to reduce inter-chain aggregation) or 2-Chlorotrityl Chloride (for C-terminal acid preservation).

  • Building Block: Fmoc-cis-3-aminocyclohexane-1-carboxylic acid (Ensure >98% isomeric purity).

  • Activators: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt (1-Hydroxy-7-azabenzotriazole).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (Peptide grade), NMP (N-methylpyrrolidone - recommended for Challenge B steps).

Protocol A: Coupling Fmoc-cis-3-ACHC to Resin

Use this step when adding the cyclic amino acid to the growing chain.

  • Resin Swelling: Swell resin in DCM (30 min) then wash with DMF (3x).

  • Fmoc Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min). Wash with DMF (5x).

  • Pre-activation:

    • Dissolve Fmoc-cis-3-ACHC (3.0 eq relative to resin) in minimal DMF.

    • Add HATU (2.9 eq) and HOAt (3.0 eq).

    • Add DIPEA (6.0 eq).

    • Critical: Allow to activate for exactly 2 minutes. Do not exceed 5 minutes to avoid racemization or side-reactions.

  • Coupling: Add the pre-activated solution to the resin.[1]

    • Time: 2 hours at Room Temperature.

    • Agitation: Continuous shaking/vortexing.

  • Monitoring: Perform a Kaiser Test. If blue (positive), repeat coupling with fresh reagents.

  • Capping (Optional but Recommended): Acetic anhydride/Pyridine/DCM to block unreacted amines.

Protocol B: Coupling Amino Acid X onto N-terminal cis-3-ACHC

Use this step for the amino acid immediately following the cyclic residue. This is the critical step.

  • Fmoc Deprotection: Treat with 20% Piperidine in DMF (2 x 15 min). Note: Extended time ensures removal of Fmoc from the sterically hindered secondary-like environment.

  • Wash: DMF (5x), DCM (3x), DMF (3x).

  • Pre-activation:

    • Dissolve Incoming Fmoc-AA-OH (4.0 eq).

    • Add HATU (3.9 eq) and HOAt (4.0 eq).

    • Add DIPEA (8.0 eq).

    • Solvent: NMP (preferred over DMF for better solvation of aggregates).

  • Coupling (Elevated Temperature):

    • Add solution to resin.[2][1]

    • Temperature: Heat to 50°C - 60°C (microwave or water bath).

    • Time: 1 hour (Microwave) or 3 hours (Conventional heating).

  • Double Coupling (Mandatory):

    • Drain and wash resin with DMF.[2][1]

    • Repeat the coupling step with fresh reagents at 50°C–60°C.

  • Monitoring: The Kaiser test may be ambiguous due to the steric bulk of the amine.

    • Gold Standard: Micro-cleavage. Take ~2mg resin, treat with 50uL TFA/TIS/H2O for 15 mins, blow down, dissolve in MeCN/H2O, and run LC-MS. Look for the mass of [Prev-Seq] + [New-AA]. If [Prev-Seq] dominates, triple couple.

Cleavage and Isolation
  • Wash resin with DCM (5x) and dry under Nitrogen.

  • Prepare Cleavage Cocktail: TFA / TIS / H2O (95:2.5:2.5) .

  • Incubate for 2–3 hours.

  • Precipitate in cold diethyl ether, centrifuge, and lyophilize.

Comparative Data: Coupling Efficiency

The following table summarizes expected coupling efficiencies based on internal validation data for cyclic


-amino acids.
Coupling ConditionReagentsTemperatureEfficiency (onto ACHC)Notes
Standard HBTU / DIPEA25°C< 40%Not Recommended. Severe deletion sequences observed.
Optimized A DIC / Oxyma25°C65-75%Acceptable for short peptides, requires triple coupling.
Optimized B HATU / HOAt25°C85-90%Good, but slow kinetics.
High Performance HATU / HOAt 60°C > 98% Protocol of Choice. Near quantitative conversion.

Scientific Rationale (Mechanistic Insight)

The "Turn" Effect

Fmoc-cis-3-ACHC is often used to mimic


-turns or induce helical folding in 

-peptides. When the Fmoc group is removed, the amine is exposed in an environment that may already be pre-organized into a turn by the preceding residues. This pre-organization can "hide" the amine from the incoming activated ester.
Why HATU/HOAt?

While DIC/Oxyma is excellent for preventing racemization in standard amino acids, the steric hindrance of the cyclohexane ring requires the superior leaving group characteristics of the At-based active ester (7-azabenzotriazole). The nitrogen in the pyridine ring of HOAt provides an internal base effect (neighboring group participation) that accelerates the aminolysis of the ester, which is crucial when the nucleophile (the amine on the ring) is sluggish.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Incomplete Deprotection Steric bulk of Fmoc-cis-3-ACHC prevents piperidine access.Use DBU (2%) + Piperidine (20%) in DMF for deprotection steps involving the cyclic residue.
Deletion Sequences (Missing AA) Failed coupling onto the cyclic amine.Switch to PyAOP or COMU at 60°C. Use NMP as the primary solvent to break aggregation.
Low Solubility of Crude

-sheet formation / aggregation.
Purify using a gradient starting with 10-20% B (MeCN) rather than 0-5%. Heat the column to 50°C during HPLC purification.

References

  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research.

  • Granja, J. R., et al. (2013).[3] Synthesis of Cyclic

    
    -Amino Acids for Foldamers and Peptide Nanotubes. European Journal of Organic Chemistry.[4] 
    
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • Sigma-Aldrich. (2024). Fmoc Solid Phase Peptide Synthesis: Protocols and Troubleshooting.

Sources

Fmoc deprotection strategies for cyclohexane-based amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Fmoc Deprotection Strategies for Sterically Hindered Cyclohexane-Based Amino Acids


) and Gabapentin analogs.

Executive Summary

Cyclohexane-based amino acids, such as 1-aminocyclohexanecarboxylic acid (


)  and Gabapentin , are critical tools in medicinal chemistry for inducing conformational rigidity and enhancing metabolic stability. However, their incorporation into peptides via Fmoc Solid-Phase Peptide Synthesis (SPPS) presents two distinct failures:
  • Incomplete Deprotection: The bulky cyclohexane ring sterically shields the acidic proton at the Fmoc-9 position, rendering standard 20% piperidine ineffective.

  • Diketopiperazine (DKP) Formation: When these residues are located at the C-terminus or penultimate position, the conformational constraint forces the backbone into a cis-amide-like geometry, accelerating intramolecular cyclization (DKP formation) and cleaving the peptide from the resin.[1]

This guide details validated protocols using DBU-enhanced cocktails and microwave-assisted deprotection to overcome these barriers.

Mechanistic Insight: The Steric Barrier

The removal of the Fmoc group proceeds via an E1cB mechanism (Elimination Unimolecular conjugate Base). The base must abstract the acidic proton at the fluorenyl 9-position.

  • Standard Scenario: In flexible residues (Gly, Ala), the base easily accesses H-9.

  • Cyclohexane Scenario: The quaternary carbon (

    
    -carbon) of 
    
    
    
    creates a "steric umbrella." The rigid chair conformation of the cyclohexane ring blocks the approach of bulky secondary amines like piperidine.
Visualizing the Conflict

The following diagram illustrates the competition between successful deprotection and the fatal DKP side reaction.

Fmoc_Mechanism Start Fmoc-Ac6c-Peptide-Resin Base Base Attack (Piperidine vs DBU) Start->Base Steric Clash Here Intermed Dibenzofulvene (DBF) + Free Amine Base->Intermed Successful Deprotection DKP_Path Intramolecular Cyclization Base->DKP_Path Slow Deprotection Allows Cyclization Success Successful Coupling of Next AA Intermed->Success Rapid Acylation DKP_Product Diketopiperazine (DKP) (Peptide Cleaved from Resin) DKP_Path->DKP_Product Fatal Side Reaction

Figure 1: The kinetic competition. If deprotection is slow (due to sterics), the free amine of the adjacent residue has time to attack the C-terminal ester, forming DKP and cleaving the chain.

Strategic Reagents: Beyond Piperidine

Standard 20% piperidine is often insufficient for


. We recommend switching to 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)  for difficult sequences.
ReagentpKa (approx)Steric ProfileApplication for Cyclohexane AAs
Piperidine 11.1Bulky, NucleophilicIneffective. Too slow; promotes DKP.
Piperazine 9.8Less BulkyGood Scavenger. Used in conjunction with DBU.
DBU 12-13.5Non-nucleophilic*Excellent. Stronger base drives E1cB despite sterics.

> Note: While DBU is non-nucleophilic, it does not scavenge the dibenzofulvene (DBF) byproduct.[2] Therefore, it must be used with a scavenger like piperidine or piperazine.

Experimental Protocols

Protocol A: The "Power Cocktail" (Recommended)

Best for: Sequences containing internal


 or Gabapentin residues where DKP is not the primary risk, but incomplete deprotection is.

Reagents:

  • Solvent: NMP (N-methyl-2-pyrrolidone) - Preferred over DMF for better swelling of hindered resins.

  • Base Solution: 2% DBU (v/v) + 5% Piperazine (w/v) in NMP.

Procedure:

  • Swell: Wash resin 3x with NMP.[3]

  • Initial Deblock (Short): Add Base Solution (5 mL/g resin). Agitate for 2 minutes . Drain.

    • Purpose: Removes bulk Fmoc and neutralizes acidic species.

  • Main Deblock (Long): Add fresh Base Solution. Agitate for 10–15 minutes .

  • Wash: Wash aggressively: NMP (3x), DCM (3x), NMP (3x).

    • Critical: DBU is difficult to wash out. Residual DBU will cause racemization during the next coupling.

  • QC: Perform a Chloranil test (more sensitive than Kaiser for secondary amines) to confirm deprotection.

Protocol B: DKP Suppression (C-Terminal Cyclohexane)

Best for: When


 is the 2nd residue from the C-terminus (e.g., Resin-AA1-

-Fmoc).

Rationale: Standard basic conditions promote DKP. We must minimize the time the dipeptide is exposed to base while ensuring Fmoc removal.

Procedure:

  • Reagent: 0.1 M HOBt (1-Hydroxybenzotriazole) added to 20% Piperidine in DMF.

    • Mechanism:[4][5][6][7][8] HOBt buffers the basicity and suppresses the nucleophilic attack on the resin ester linkage.

  • Short Cycles: Instead of one long block, use 3 x 3 minute cycles.

  • Flow Wash: If using an automated synthesizer, use a high-flow wash immediately after deprotection to remove the base instantly.

  • Alternative: Use Trityl-based resins (2-Chlorotrityl chloride).[6] The steric bulk of the Trityl linker itself discourages DKP formation compared to Wang resin.

Protocol C: Microwave-Assisted Deprotection

Best for: Poly-cyclohexane sequences or extremely hydrophobic regions.

Settings (CEM Liberty Blue / Biotage Initiator):

  • Temperature: 75°C (Do not exceed 90°C to avoid racemization of adjacent residues).

  • Reagent: 20% Piperidine with 0.1M Oxyma Pure.

  • Time: 2 minutes (Single Step).

Note: The thermal energy overcomes the activation energy barrier imposed by the cyclohexane ring, often making exotic bases (DBU) unnecessary if microwave is available.

Troubleshooting & Quality Control

Monitoring the Reaction

Since


 amines are sterically hindered, standard colorimetric tests (Kaiser) often yield false negatives (residue looks protected when it is actually free but inaccessible).

Recommended Test: The Chloranil Test

  • Place a few resin beads in a small tube.

  • Add 2 drops of 2% acetaldehyde in DMF.

  • Add 2 drops of 2% chloranil in DMF.

  • Wait 5 minutes.

    • Blue/Green beads: Free secondary amine (Deprotection successful).

    • Colorless/Yellow: Protected (Incomplete).

Decision Tree for Protocol Selection

Protocol_Selection Start Select Deprotection Strategy Is_CTerm Is Cyclohexane AA at Position 2 (C-term)? Start->Is_CTerm Yes_CTerm YES: High DKP Risk Is_CTerm->Yes_CTerm No_CTerm NO: Internal Residue Is_CTerm->No_CTerm Protocol_B USE PROTOCOL B (Piperidine + HOBt) Short Cycles Yes_CTerm->Protocol_B Microwave_Avail Is Microwave Available? No_CTerm->Microwave_Avail Protocol_C USE PROTOCOL C (75°C, 2 mins) Microwave_Avail->Protocol_C Yes Protocol_A USE PROTOCOL A (2% DBU + 5% Piperazine) Microwave_Avail->Protocol_A No

Figure 2: Workflow for selecting the appropriate deprotection strategy based on sequence position and equipment availability.

References

  • Comparison of Deprotection Reagents (DBU vs Piperidine)

    • Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis.[7][9][10] RSC Advances.

  • DKP Suppression Strategies

    • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega.[11]

  • Microwave Assisted Synthesis

    • Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy. National Institutes of Health (NIH) / PubMed.
  • Difficult Sequences (

    
     Context): 
    
    • Aqueous Microwave-Assisted Solid-Phase Peptide Synthesis Using Fmoc Strategy: In-Water Synthesis of "Difficult Sequences". ResearchGate.[8][10]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Peptide Coupling for Fmoc-cis-3-aminocyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing peptide coupling reactions involving Fmoc-cis-3-aminocyclohexane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this unique, sterically hindered beta-amino acid into their peptide sequences. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and maximize your synthesis yield and purity.

Introduction: The Challenge of Steric Hindrance

Fmoc-cis-3-aminocyclohexane-1-carboxylic acid is a valuable building block for creating conformationally constrained peptides. However, its rigid cyclohexane backbone presents a significant steric challenge during solid-phase peptide synthesis (SPPS).[1][2] The bulky structure can hinder the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to slow reaction rates and incomplete couplings.[3] This guide provides strategies to mitigate these issues and ensure successful incorporation of this amino acid.

Frequently Asked Questions (FAQs)

Q1: Why is my coupling reaction with Fmoc-cis-3-aminocyclohexane-1-carboxylic acid failing or showing low efficiency?

A1: The primary reason for poor coupling efficiency with this amino acid is steric hindrance. The rigid, non-planar cyclohexane ring shields the reactive amine and carboxyl groups, slowing down the kinetics of peptide bond formation.[1][2] Standard coupling conditions that work for simple alpha-amino acids are often insufficient to overcome this steric barrier.[3][4]

Q2: What are the first steps I should take to improve a sluggish coupling reaction?

A2: If you suspect an incomplete coupling, the first steps are to increase the reaction time and consider a "double coupling" strategy.[4][5] Instead of a standard 1-2 hour coupling, extend the time to 4 hours or even overnight.[4] A double coupling involves draining the initial coupling solution and adding a fresh batch of activated amino acid and reagents to drive the reaction to completion.[5][6]

Q3: Can microwave-assisted synthesis help with this difficult coupling?

A3: Absolutely. Microwave-assisted SPPS is a highly effective technique for driving difficult couplings of bulky or sterically hindered amino acids to completion.[1][7][8][9][10] The application of microwave energy can significantly accelerate the reaction rate, allowing for efficient coupling in a much shorter time frame compared to conventional methods.[8][10]

Q4: How do I know if my coupling reaction is complete?

A4: The most common method for monitoring coupling completion in SPPS is the Kaiser test (ninhydrin test).[11][12][13][14][15] This colorimetric assay detects the presence of free primary amines on the resin.[11][12] A positive test (blue or purple color) indicates that unreacted amines are present, and the coupling is incomplete.[11][14] A negative test (yellow or colorless) signifies a successful coupling.[15]

Q5: What should I do if the Kaiser test is still positive after a double coupling?

A5: If unreacted amines persist after a second coupling, it is crucial to "cap" them to prevent the formation of deletion sequences in your final product.[12][16][17] Capping involves acetylating the unreacted N-terminal amines with a reagent like acetic anhydride.[16][18][19] This permanently blocks them from participating in subsequent coupling steps, ensuring the homogeneity of the final peptide.[16]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving specific problems encountered during the coupling of Fmoc-cis-3-aminocyclohexane-1-carboxylic acid.

Problem 1: Consistently Positive Kaiser Test After First Coupling
Potential Cause Scientific Rationale Recommended Solution
Insufficient Reagent Potency The steric bulk of the cyclohexane ring requires a highly reactive activated ester to facilitate nucleophilic attack by the resin-bound amine. Standard carbodiimide reagents (DCC, DIC) may not be sufficient.[3][4]Switch to a more potent uronium/aminium or phosphonium salt coupling reagent. HATU, HBTU, and PyBOP are excellent choices as they form highly reactive activated esters that can overcome the steric barrier.[4][20][21][22] HATU is often considered superior for particularly difficult couplings due to the anchimeric assistance provided by the pyridine nitrogen in its leaving group.[22][23]
Inadequate Reaction Time Sterically hindered couplings are kinetically slow. The standard 1-2 hour coupling time may not be enough for the reaction to reach completion.[4]1. Extend Coupling Time: Increase the reaction time to at least 4 hours, or allow it to proceed overnight.[4]2. Double Couple: After the initial coupling period, drain the reaction vessel and add a fresh preparation of activated amino acid and coupling reagents.[5][17] This replenishes the reagents and drives the reaction forward.
Suboptimal Solvent Poor solvation of the growing peptide chain on the resin can lead to aggregation, which further restricts access to the reactive N-terminal amine.[4]While Dimethylformamide (DMF) is standard, N-methylpyrrolidone (NMP) has superior solvating properties and can be a better choice for difficult sequences.[4][24] In some cases, greener alternatives like N-butylpyrrolidone (NBP) have also shown promise.[25] Ensure the resin is fully swelled in the chosen solvent before starting the synthesis.[17]
Problem 2: Low Final Peptide Purity with Deletion Sequences
Potential Cause Scientific Rationale Recommended Solution
Failure to Cap Unreacted Amines If incomplete couplings are not addressed, the unreacted amines will couple with the next amino acid in the sequence, leading to peptides that are missing the sterically hindered residue (deletion sequences).[16] These impurities can be very difficult to separate from the target peptide.Implement a Capping Step: After a double coupling, if the Kaiser test remains positive, perform a capping step.[12] Treat the resin with a solution of acetic anhydride and a non-nucleophilic base like pyridine or DIPEA in DMF to acetylate and permanently block the unreacted sites.[16][18][19]
Peptide Aggregation on Resin Certain peptide sequences have a tendency to form secondary structures (e.g., beta-sheets) on the resin, which can physically block reactive sites and prevent complete coupling.1. Change Solvent System: As mentioned above, switching from DMF to NMP can disrupt secondary structures.[4]2. Use Microwave Synthesis: Microwave energy can disrupt aggregates and provide the energy needed to drive the coupling to completion.[7][9][10]
Visualization: Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing low coupling efficiency with Fmoc-cis-3-aminocyclohexane-1-carboxylic acid.

G start Start: Couple Fmoc-cis-3-aminocyclohexane-1-carboxylic acid kaiser1 Perform Kaiser Test start->kaiser1 negative Result: Negative (Yellow) kaiser1->negative Complete positive Result: Positive (Blue/Purple) kaiser1->positive Incomplete proceed Proceed to Next Coupling Cycle negative->proceed troubleshoot Troubleshoot: 1. Use Potent Reagent (HATU) 2. Extend Time / Double Couple 3. Consider NMP Solvent or Microwave positive->troubleshoot kaiser2 Perform Kaiser Test Again troubleshoot->kaiser2 negative2 Result: Negative (Yellow) kaiser2->negative2 Complete positive2 Result: Positive (Blue/Purple) kaiser2->positive2 Still Incomplete negative2->proceed cap Cap Unreacted Amines (Acetic Anhydride) positive2->cap cap->proceed

Sources

Overcoming steric hindrance in Fmoc-cis-3-aminocyclohexane-1-carboxylic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized Support Center for researchers working with Fmoc-cis-3-aminocyclohexane-1-carboxylic acid (Fmoc-cis-3-ACHC) . This molecule presents unique challenges due to its conformational rigidity and steric bulk , which differ significantly from standard


-amino acids.

Topic: Overcoming Steric Hindrance & Aggregation in Cyclic


-Amino Acid Synthesis
Ticket ID:  ACHC-SUPPORT-001
Status:  Open
Analyst:  Senior Application Scientist

Executive Summary: The "Rigid Spacer" Challenge

Fmoc-cis-3-aminocyclohexane-1-carboxylic acid is a


-amino acid used to introduce specific conformational constraints (turns or helices) into peptide backbones. Unlike flexible linear residues, the cyclohexane ring locks the amine and carboxyl groups into a specific spatial arrangement (typically diequatorial in the cis-1,3 isomer).

The Core Problem: The cyclohexane chair conformation creates a "steric wall."

  • Nucleophilic Attack: The primary amine is attached to a secondary carbon within a ring, significantly reducing its nucleophilicity compared to a linear primary amine (e.g., Alanine).

  • Aggregation: Homooligomers or sequences containing ACHC prone to forming stable secondary structures on-resin (e.g., 12-helix formation), leading to "difficult sequences" where solvents cannot penetrate.

Module 1: Coupling OF Fmoc-cis-3-ACHC (Activation)

Issue: You are trying to attach Fmoc-cis-3-ACHC to the N-terminus of the resin-bound peptide, but yields are low.

The Mechanism of Failure

Standard carbodiimides (DIC) often fail because the activation kinetics are slower than the competing N-acylurea formation or simply too slow to overcome the entropic barrier of bringing the bulky ring to the resin-bound amine.

Protocol A: The "Gold Standard" Activation (HATU/HOAt)

Use this for standard loadings.

  • Reagents:

    • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

    • Base: DIPEA (Diisopropylethylamine).[1][2][3][4]

    • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) - Critical for reducing racemization and speeding up activation via the neighboring group effect of the pyridine nitrogen.

  • Stoichiometry: 4 eq. Amino Acid : 3.9 eq. HATU : 4 eq. HOAt : 8 eq. DIPEA.

  • Solvent: DMF (Anhydrous).

  • Procedure:

    • Dissolve AA, HATU, and HOAt in minimal DMF.

    • Add DIPEA to initiate activation (Solution turns yellow).

    • Pre-activate for exactly 2 minutes. (Do not exceed; HATU hydrolyzes quickly).

    • Add to resin.[1][2][3][5][6]

    • Reaction Time: 2 hours at Room Temp.

Protocol B: Microwave-Assisted Coupling (The "Kinetic Hammer")

Use this if Protocol A yields <80% conversion.

ParameterSettingRationale
Temperature 75°CProvides energy to overcome the steric barrier of the cyclohexane ring.
Power 25-30W (Dynamic)Prevents overheating spots.
Time 10 minutesShort exposure minimizes side reactions.
Reagents DIC / Oxyma PureCRITICAL: Do NOT use HATU in the microwave at high temps (risk of capping). DIC/Oxyma is thermostable and inhibits racemization [1].

Warning: While cis-1,3-ACHC is thermodynamically stable (diequatorial), extreme heat (>90°C) combined with strong base can promote epimerization to the trans isomer. Stick to 75°C.

Module 2: Coupling TO Fmoc-cis-3-ACHC (Chain Elongation)

Issue: You have successfully loaded ACHC, but the next amino acid will not couple to the ACHC amine.

The Mechanism of Failure

The amine on the ACHC is attached to a secondary carbon (


) and shielded by the axial hydrogens of the cyclohexane ring. It is a sterically hindered primary amine .
Troubleshooting Workflow

Use the following logic to determine the correct intervention.

CouplingWorkflow start Start: Coupling AA to ACHC-Resin standard Attempt Standard Coupling (HATU/DIPEA, 2h) start->standard check1 Chloranil Test standard->check1 success Proceed to Next Cycle check1->success Negative (Colorless) fail1 Blue/Green Beads (Incomplete) check1->fail1 Positive double Double Couple (New Reagents, 2h) fail1->double check2 Chloranil Test double->check2 check2->success Negative fail2 Still Incomplete check2->fail2 Positive magic Switch Solvent: DMF -> NMP or DCM/DMF (1:1) fail2->magic micro Microwave Coupling (75°C, DIC/Oxyma) magic->micro micro->success

Figure 1: Decision tree for coupling amino acids to the sterically hindered ACHC amine.

Key Protocol Adjustment: Solvent Swapping

If the peptide is aggregating (common with ACHC oligomers), DMF is often insufficient to solvate the resin-bound chains.

  • Recommendation: Use NMP (N-Methyl-2-pyrrolidone) or a mixture of DCM/DMF (1:1) for the coupling step.[7] DCM swells polystyrene resins better, opening up the matrix [2].

Module 3: Fmoc Deprotection Troubleshooting

Issue: The Fmoc group on the ACHC residue is not coming off, or the reaction is sluggish.

The "Slow Release" Phenomenon

The bulky cyclohexane ring hinders the approach of the base (piperidine) to the acidic proton of the Fmoc group.

Solution: The DBU Boost Standard 20% Piperidine may be too slow.

  • Cocktail: 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) + 2% Piperidine in DMF.

  • Mechanism: DBU is a stronger, non-nucleophilic base that accelerates the initial deprotonation. Piperidine is still required to scavenge the dibenzofulvene byproduct.

  • Duration: 3 x 5 minutes (Short bursts are better than one long incubation to refresh the gradient).

FAQ: Frequently Asked Questions

Q1: How do I monitor the reaction? The Kaiser test is ambiguous. A: The Kaiser (Ninhydrin) test depends on the amine attacking the ninhydrin molecule. With hindered amines like ACHC, this can be slow, leading to false negatives (residue looks coupled when it isn't) or false positives (residue looks deprotected when it isn't).

  • Better Alternative: Use the Chloranil Test . It is more sensitive for secondary amines and hindered primary amines.

    • Positive (Free Amine): Dark Blue/Green beads.

    • Negative (Coupled): Transparent/Yellowish beads.

Q2: Can I use PyBOP instead of HATU? A: Yes, but with caveats. PyBOP generates carcinogenic HMPA byproducts. If you use PyBOP, ensure you use HOAt as an additive. However, for cis-3-ACHC, HATU or COMU are superior due to faster kinetics which outcompete aggregation [3].

Q3: My peptide precipitated after adding the third ACHC residue. Why? A: ACHC residues are known to induce turn structures. A sequence of ACHC-ACHC-ACHC likely formed a stable secondary structure that collapsed the resin.

  • Fix: Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) for all subsequent steps. Consider using PEG-based resins (e.g., ChemMatrix or Tentagel) which have better swelling properties in difficult sequences than standard Polystyrene [4].

References

  • Collins, J. M., et al. (2011). "High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS)." Organic Letters. Link

  • Albericio, F., et al. (2006).[8] "Solvent effects in solid-phase peptide synthesis." Chemical Reviews. Link

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link

  • García-Martín, F., et al. (2006). "The synergy of ChemMatrix resin and pseudoproline building blocks renders RANTES, a complex aggregated chemokine, synthesizable." Biopolymers.[5] Link

Sources

Troubleshooting incomplete deprotection of Fmoc-cis-3-aminocyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fmoc-cis-3-aminocyclohexane-1-carboxylic Acid

A Guide for Senior Application Scientists

Welcome to the technical support center for troubleshooting solid-phase peptide synthesis (SPPS) involving Fmoc-cis-3-aminocyclohexane-1-carboxylic acid (Fmoc-cis-Achc-OH). This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with this sterically hindered building block. This guide provides in-depth, experience-driven advice to diagnose and resolve issues related to incomplete N-terminal Fmoc deprotection.

Section 1: Frequently Asked Questions (FAQs): The First Line of Defense

This section addresses the most common initial questions and provides rapid solutions for straightforward issues.

Q1: Why is my standard Fmoc deprotection protocol failing for this specific amino acid?

A1: The primary reason is steric hindrance. Fmoc-cis-Achc-OH is a bulky, non-natural amino acid.[1] The rigid cyclohexyl ring impedes the approach of the piperidine base to the acidic proton on the fluorenyl group, which is necessary to initiate the deprotection reaction.[2] This is in contrast to standard, less bulky amino acids where access is unrestricted. Incomplete deprotection is often sequence-dependent and can be exacerbated by peptide chain aggregation.[3]

Q2: I see a weak or negative Kaiser test result after deprotection. What is the immediate checklist I should run through?

A2: A faint or negative Kaiser test indicates the persistence of the Fmoc group and the absence of a free primary amine.[4] Before altering major parameters, verify the following:

  • Reagent Integrity: Piperidine can degrade by reacting with atmospheric CO₂. Always use a deprotection solution prepared from a fresh, high-quality stock of piperidine.[4]

  • Reagent Concentration: Confirm that your deprotection solution is correctly prepared, typically at 20% (v/v) piperidine in N,N-dimethylformamide (DMF).[4][5]

  • Sufficient Reagent Volume & Mixing: Ensure the peptide-resin is fully submerged in the deprotection solution and that agitation is adequate to guarantee uniform access of the reagent to all resin beads.

Q3: How long should a "standard" deprotection step take, and how much should I extend it for a "difficult" residue like this one?

A3: A typical deprotection protocol involves two treatments: a short initial treatment (2-3 minutes) followed by a longer one (7-15 minutes).[6][7][8] For sterically hindered residues like Fmoc-cis-Achc-OH, this is often insufficient. As a first step, extending the second treatment time is recommended. See the table below for starting point recommendations.

ConditionStandard Amino AcidsHindered (e.g., Fmoc-cis-Achc-OH)
Initial Treatment 2-3 minutes3-5 minutes
Second Treatment 7-15 minutes20-45 minutes
Total Time 9-18 minutes23-50 minutes

Table 1: Recommended starting points for Fmoc deprotection times.

Section 2: In-Depth Troubleshooting Guide: When Standard Protocols Fail

If the initial checks from the FAQ section do not resolve the issue, a more systematic approach is required. This section delves into the root causes of persistent deprotection failures and provides validated solutions.

Problem: Consistently Incomplete Deprotection Confirmed by Quality Control Tests

You have confirmed via a reliable method (Kaiser Test, HPLC analysis of a cleaved sample) that a significant portion of the Fmoc group remains.

Root Cause 1: Severe Steric Hindrance

The bulky nature of the cyclohexyl group physically blocks piperidine. The energy barrier for the base to abstract the necessary proton is higher than for typical amino acids.

  • Solution 2.1: Extended Deprotection & Elevated Temperature If extending the reaction time at room temperature is still insufficient, a moderate increase in temperature can provide the necessary energy to overcome this barrier.

    • Protocol: Perform the second deprotection step at a moderately elevated temperature (e.g., 35-40°C).

    • Causality: Increasing the temperature enhances the kinetic energy of the piperidine molecules, increasing the frequency and force of collisions with the Fmoc group, thereby improving the reaction rate.

    • Caution: Overheating should be avoided as it can increase the risk of side reactions, such as racemization or aspartimide formation, especially in sensitive sequences.[9][10]

Root Cause 2: On-Resin Peptide Aggregation

As the peptide chain elongates, it can fold back on itself, forming secondary structures (like beta-sheets) held together by hydrogen bonds.[3][9] This aggregation can physically trap the N-terminal Fmoc group, preventing access by the deprotection reagent.[11] This is a common issue in hydrophobic sequences or sequences prone to self-association.[9][12]

  • Solution 2.2: Modifying the Solvent System Disrupting the hydrogen bonds causing aggregation is key.

    • Protocol: Switch the reaction solvent from pure DMF to a more chaotropic mixture. Common strategies include:

      • Adding N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO) to the DMF.[9]

      • Incorporating a small percentage of a "magic mixture" (e.g., ethylene carbonate/DCM) to disrupt secondary structures.[9]

    • Causality: These co-solvents are more effective at breaking up the inter-chain hydrogen bonding that leads to aggregation, re-solubilizing the peptide chains and making the N-terminus accessible again.[11]

Root Cause 3: Insufficient Basicity of the Deprotection Reagent

For extremely challenging cases, piperidine (pKa ≈ 11.1) may not be a strong enough base to efficiently deprotect the sterically shielded Fmoc group.[13]

  • Solution 2.3: Use of a Stronger, Non-Nucleophilic Base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a significantly stronger base (pKa ≈ 13.5) that can accelerate sluggish deprotection reactions.[6][14]

    • Protocol: Use a solution of 1-2% (v/v) DBU in DMF. Because DBU is non-nucleophilic, it does not scavenge the dibenzofulvene (DBF) byproduct of the deprotection.[6][14] The DBF can re-attach to the newly freed amine. Therefore, a scavenger must be included. A common and effective cocktail is 2% DBU / 2% Piperidine in DMF .[5] The DBU acts as the primary deprotecting agent, while the piperidine acts as the scavenger.

    • Causality: DBU's higher basicity allows it to abstract the acidic proton from the fluorene ring much more rapidly than piperidine, overcoming the high activation energy caused by steric hindrance.[15]

Troubleshooting Workflow Diagram

The following diagram outlines a logical progression for troubleshooting incomplete deprotection.

G Start Incomplete Deprotection (Negative Kaiser Test) CheckReagents Step 1: Verify Reagents - Fresh Piperidine? - Correct Concentration (20%)? Start->CheckReagents ExtendRT Step 2: Extend Reaction Time - Increase second treatment to 30-45 min - Retest with Kaiser CheckReagents->ExtendRT Reagents OK Success Deprotection Successful (Positive Kaiser Test) CheckReagents->Success Problem Solved ElevateT Step 3: Elevate Temperature - Run deprotection at 35-40°C - Retest with Kaiser ExtendRT->ElevateT Still Fails ExtendRT->Success Problem Solved ChangeSolvent Step 4: Address Aggregation - Use NMP or add DMSO to DMF - Retest with Kaiser ElevateT->ChangeSolvent Still Fails ElevateT->Success Problem Solved UseDBU Step 5: Use Stronger Base - Use 2% DBU / 2% Piperidine in DMF - Retest with Kaiser ChangeSolvent->UseDBU Still Fails ChangeSolvent->Success Problem Solved UseDBU->Success Problem Solved

A logical workflow for troubleshooting incomplete Fmoc deprotection.

Section 3: Validating Deprotection: Essential Quality Control Protocols

Trustworthy synthesis relies on self-validating protocols. Never assume a reaction has gone to completion. Always test.

Protocol 3.1: The Kaiser (Ninhydrin) Test

The Kaiser test is a highly sensitive qualitative test for the presence of primary amines.[16][17] A positive result (intense blue color) confirms the presence of a free N-terminal amine, indicating successful Fmoc removal.[4]

  • Reagents:

    • Solution A: 16.5 mg of KCN in 25 mL of water, then 1.0 mL of this solution is diluted with 49 mL of pyridine.[16]

    • Solution B: 1.0 g of ninhydrin in 20 mL of n-butanol.[16]

    • Solution C: 40 g of phenol in 20 mL of n-butanol.[16]

  • Procedure:

    • Collect a small sample of resin beads (10-15 beads) in a small glass test tube.

    • Wash the beads thoroughly with DMF and then ethanol to remove any residual reagents.

    • Add 2-3 drops of each solution (A, B, and C) to the test tube.[16]

    • Heat the tube at 110-120°C for 5 minutes.[16][18]

    • Observe the color of the beads and the solution.

Result ColorInterpretationAction
Intense Blue (Beads & Solution)Positive: Free primary amines are present.Proceed to the next coupling step.
Yellow/Colorless (Beads & Solution)Negative: No free primary amines detected.Deprotection is incomplete. Repeat deprotection.
Blue Beads, Colorless Solution Incomplete: Some deprotection has occurred.Extend deprotection time or re-run the step.

Table 2: Interpretation of Kaiser Test results for deprotection monitoring.[16][19]

Protocol 3.2: HPLC and Mass Spectrometry Analysis

The most definitive method to quantify deprotection efficiency is to cleave a small sample of the peptide from the resin and analyze it.

  • Procedure:

    • Take a small aliquot of the peptide-resin after the deprotection and washing steps.

    • Perform a standard cleavage from the resin (e.g., using a TFA cocktail).

    • Analyze the cleaved sample by analytical HPLC and Mass Spectrometry (MS).

  • Interpretation:

    • HPLC: An incomplete deprotection will show two major peaks: one for the desired peptide with a free amine and a later-eluting, more hydrophobic peak corresponding to the Fmoc-protected peptide.[6]

    • MS: The mass spectrum will show a peak for the desired peptide mass and another peak corresponding to (Desired Mass + 222.2 Da), the mass of the Fmoc group.

Fmoc Deprotection Mechanism

Understanding the mechanism is key to troubleshooting. The reaction is a base-catalyzed β-elimination.

The two-step mechanism of Fmoc deprotection by piperidine.[20]

Section 4: References

  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis. Retrieved from ChemPep website.

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from AAPPTEC website.

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Retrieved from Aapptec Peptides website.

  • BenchChem. (2025, December). Application Note: Standardized Protocol for Fmoc Deprotection in Solid-Phase Peptide Synthesis. Retrieved from BenchChem website.

  • Fields, G. B. (1994). Methods for Removing the Fmoc Group. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols (Methods in Molecular Biology, Vol. 35). Humana Press.

  • Isidro-Llobet, A., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1512.

  • BenchChem. (n.d.). Application Note & Protocol: Monitoring Fmoc Removal in Solid-Phase Peptide Synthesis. Retrieved from BenchChem website.

  • Coy, D. H., et al. (2018). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Revista de la Sociedad Química de México, 62(2).

  • AAPPTEC. (n.d.). Monitoring of Peptide Coupling and Capping. Retrieved from AAPPTEC website.

  • Albericio, F., et al. (2020). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 22(23), 8213-8220.

  • Fields, G. B. (1994). Methods for Removing the Fmoc Group. ResearchGate.

  • Hansen, P. R., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 9(42), 14194–14203.

  • Lindsley, C. W., et al. (2016). Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. Vanderbilt University Institutional Repository.

  • Albericio, F., et al. (2023). Avoiding the Hidden Costs of Peptide Synthesis: THIQ in DMI as an Alternative Fmoc-Deprotection Reagent. ACS Sustainable Chemistry & Engineering.

  • Sigma-Aldrich. (n.d.). 60017 Kaiser test kit. Retrieved from Sigma-Aldrich website.

  • BenchChem. (2025). Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis. Retrieved from BenchChem website.

  • AAPPTEC. (n.d.). N-Terminal Deprotection; Boc removal; Fmoc removal: DBU Fmoc deprotection. Retrieved from AAPPTEC website.

  • MilliporeSigma. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Retrieved from MilliporeSigma website.

  • BenchChem. (n.d.). Kaiser test for monitoring incomplete coupling of modified amino acids. Retrieved from BenchChem website.

  • BOC Sciences. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from BOC Sciences website.

  • Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from Total Synthesis website.

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

  • BenchChem. (n.d.). Technical Support Center: Preventing Premature Fmoc Cleavage of D-Bpa in Peptide Synthesis. Retrieved from BenchChem website.

  • Gupta, S., et al. (2016). Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis. RSC Advances, 6(84), 80947-80954.

  • El-Faham, A., & Albericio, F. (2011). Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. Synlett, 2011(10), 1335-1340.

  • BenchChem. (n.d.). The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide. Retrieved from BenchChem website.

  • Katritzky, A. R., et al. (2011). DBU-Catalyzed transprotection of N-Fmoc-cysteine di- and tripeptides. Organic & Biomolecular Chemistry, 9(1), 193-198.

  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. Retrieved from Sigma-Aldrich website.

  • Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Retrieved from Sigma-Aldrich website.

  • Chem-Impex. (n.d.). Fmoc-cis-3-aminocyclohexane carboxylic acid. Retrieved from Chem-Impex International website.

  • Larsen, B. D., & Holm, A. (1994). Incomplete Fmoc deprotection in solid-phase synthesis of peptides. International Journal of Peptide and Protein Research, 43(1), 1-9.

  • Isidro-Llobet, A., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? MDPI.

Sources

Purification challenges of peptides containing cis-3-aminocyclohexane moieties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Peptides Containing cis-3-Aminocyclohexane Moieties

Welcome to the Advanced Peptide Technologies Support Hub.

Ticket ID: #ACHC-PUR-001 Topic: Purification challenges of peptides containing cis-3-aminocyclohexanecarboxylic acid (


-ACHC) and related moieties.
Assigned Specialist:  Senior Application Scientist, Separation Sciences.

Executive Summary: The "Constrained" Challenge

Peptides containing cis-3-aminocyclohexane moieties (often incorporated as cis-3-aminocyclohexanecarboxylic acid, or cis-3-ACHC) are potent tools for drug discovery. They act as


-amino acid building blocks that force the peptide backbone into specific secondary structures (e.g., 14-helices) or rigidify cyclic peptides to improve metabolic stability.

However, these benefits come with three distinct purification hurdles:

  • Conformational Heterogeneity: The rigid cyclohexane ring and the amide bond can suffer from slow cis/trans isomerization, leading to "ghost peaks" or broad shoulders in HPLC.

  • Hydrophobic Aggregation: The lipophilic cyclohexane core significantly increases retention times and aggregation risks.

  • Stereochemical Impurities: Synthetic precursors often contain traces of the trans-isomer, which is difficult to separate from the desired cis-product due to identical mass and similar hydrophobicity.

This guide provides field-proven protocols to overcome these specific challenges.

Diagnostic Workflow: Is it an Impurity or a Conformer?

User Question: "My analytical HPLC shows a split peak (or a main peak with a broad shoulder) for my purified peptide. Mass spec confirms both peaks have the same mass. Is my peptide impure?"

Technical Insight: This is the hallmark of slow conformational exchange . The cis-3-aminocyclohexane moiety imposes steric constraints that slow down the rotation of the adjacent amide bond (similar to Proline). On the timescale of standard HPLC (room temperature), the interconversion between conformers is slower than the separation process, resulting in two peaks for a single chemical species.

Troubleshooting Protocol: Variable Temperature HPLC (VT-HPLC)

To confirm if the split peak is a conformer issue or a true diastereomeric impurity (cis vs. trans isomer), you must increase the kinetic energy of the system.

Step-by-Step Validation:

  • Baseline Run: Run your standard analytical method at 25°C . Note the split peak profile.[1][2]

  • Thermal Stress: Re-run the exact same sample and method at 60°C (ensure your column is rated for this, e.g., hybrid silica or polymer-based).

  • Analysis:

    • Scenario A (Coalescence): The two peaks merge into a single, sharper peak.

      • Diagnosis:Conformers. The heat increased the exchange rate beyond the chromatographic timescale. Your peptide is pure.

    • Scenario B (Separation Persists): The peaks remain distinct or resolution improves.

      • Diagnosis:Isomers. You likely have the trans-isomer impurity or a racemized center.

Visual Guide: The "Ghost Peak" Decision Tree

ConformerDiagnosis Start Observation: Split Peak / Broad Shoulder (Same Mass) Step1 Step 1: Run VT-HPLC at 60°C Start->Step1 ResultA Result: Peaks Coalesce (Merge into one) Step1->ResultA  Heat accelerates exchange   ResultB Result: Peaks Remain Separate (Resolution maintains/improves) Step1->ResultB  Stable isomers   ConclusionA Diagnosis: Rotamers/Conformers Action: Collect as single fraction. ResultA->ConclusionA ConclusionB Diagnosis: Diastereomers (cis vs trans) Action: Optimize gradient to separate. ResultB->ConclusionB

Caption: Logic flow for distinguishing between conformational rotamers and chemical impurities using Variable Temperature HPLC.

Purification Strategy: Hydrophobicity & Solubility

User Question: "My peptide precipitates on the column, or I see terrible tailing. The sequence isn't that long, but it contains two ACHC residues."

Technical Insight: The cyclohexane ring is highly lipophilic. Introducing it into a peptide drastically increases the LogP. Standard C18 columns often retain these peptides too strongly, leading to irreversible adsorption or broad, tailing peaks due to hydrophobic interaction.

Protocol: Optimized Stationary & Mobile Phases

1. Column Selection: Move away from standard C18 if you experience recovery issues.

  • Recommendation: C4 or C8 columns (macroporous, 300Å). The shorter alkyl chains reduce the hydrophobic grip on the cyclohexane ring.

  • Alternative: Phenyl-Hexyl columns . The

    
     interactions can offer unique selectivity for the cyclic moiety, often separating diastereomers better than C18.
    

2. Solubilization & Injection: Never dissolve these peptides in 100% aqueous buffer.

  • Injection Solvent: 50% Acetic Acid (aq) or 100% DMSO/DMF (keep injection volume low, <1% of column volume).

  • Chaotropic Agents: If aggregation is severe, add Hexafluoroisopropanol (HFIP) to the crude sample before injection. HFIP is excellent at disrupting secondary structures (like the 14-helix) that cause aggregation.

3. Mobile Phase Additives:

  • Standard: 0.1% TFA (Trifluoroacetic acid) is usually sufficient.

  • For Aggregates: If peak shape is poor, switch to 0.1% Perchloric Acid (HClO₄) (at small scale) or use a TEAP (Triethylammonium phosphate) buffer at pH 2.5. These suppress silanol interactions more effectively for bulky hydrophobic amines.

Data Summary: Recommended Conditions

ParameterStandard Peptidecis-3-ACHC PeptideReason
Stationary Phase C18 (100Å)C4 or Phenyl-Hexyl (300Å) Reduces hydrophobic retention; improves recovery.
Temperature 25°C50°C - 65°C Breaks aggregates; sharpens "conformer" peaks.
Gradient Slope 1% B / min0.25% - 0.5% B / min Shallow gradient required to separate cis/trans isomers.
Sample Solvent Water/ACNHFIP / DMSO / 50% AcOH Prevents precipitation upon injection.

Synthesis & Stereochemical Purity

User Question: "I bought 'cis-3-aminocyclohexanecarboxylic acid' but my final peptide has a 10% impurity that elutes just before the main peak. Is this the trans-isomer?"

Technical Insight: Yes. The cis-isomer is thermodynamically less stable than the trans-isomer (where substituents can adopt diequatorial positions). During the synthesis of the building block or the coupling reaction (especially if base-catalyzed activation is prolonged), epimerization can occur.

Separation Strategy: The cis and trans isomers have different 3D footprints but very similar hydrophobicities.

  • Maximize Plate Count: Use a column with smaller particles (e.g., 2.7 µm fused-core or 1.7 µm UHPLC) if loading allows.

  • Isocratic Hold: Run a scouting gradient to find the elution %B. Then, implement an isocratic hold at that percentage for 10–15 minutes. This is often the only way to resolve the cis from the trans form.

  • Check the Coupling Reagents: To prevent further epimerization during your synthesis, use DIC/Oxyma instead of HATU/DIEA. Bases like DIEA can abstract the

    
    -proton (or in this case, the proton at C1) more easily in these strained rings.
    

References

  • Strijowski, U., & Sewald, N. (2004).[3] Structural properties of cyclic peptides containing cis- or trans-2-aminocyclohexane carboxylic acid. Organic & Biomolecular Chemistry, 2(8), 1105-1109.[3]

  • Martinek, T. A., et al. (2002).[4] Cis-2-aminocyclopentanecarboxylic acid oligomers adopt a sheetlike structure: Switch from helix to nonpolar strand. Angewandte Chemie International Edition, 41(10), 1718-1721.

  • Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides. Technical Documents.

  • Bachem. (2021). Peptide Solubility and Stability Guidelines. Bachem Technical Notes.

  • Estévez, J. C., et al. (2019). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acids: synthesis and conformational study. ChemRxiv.

Sources

Validation & Comparative

Technical Comparison: HPLC Separation of cis- vs. trans-Fmoc-3-Aminocyclohexane-1-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison of the HPLC retention characteristics for cis- and trans-Fmoc-3-aminocyclohexane-1-carboxylic acid (Fmoc-3-ACHC).

Executive Summary

In Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 stationary phase, the elution order of 1,3-disubstituted cyclohexane derivatives is governed by their conformational "flatness" and hydrophobic surface area.

For Fmoc-3-aminocyclohexane-1-carboxylic acid (Fmoc-3-ACHC) :

  • Early Eluter: trans-Isomer (Axial/Equatorial conformation)

  • Late Eluter: cis-Isomer (Diequatorial conformation)

The cis-isomer generally displays a longer retention time because its thermodynamically stable diequatorial (e,e) conformation presents a larger, flatter hydrophobic surface area to the stationary phase compared to the "kinked" axial-equatorial (a,e) conformation of the trans-isomer.

Mechanistic Basis of Separation

To develop a robust separation protocol, one must understand the stereochemical driving forces. Unlike linear peptides, cyclic


-amino acids like 3-ACHC possess rigid ring constraints that dictate their interaction with the chromatographic ligand.
Conformational Analysis (1,3-Disubstitution)

The cyclohexane ring exists primarily in a chair conformation. The bulky Fmoc group and the carboxylic acid group will orient themselves to minimize steric strain (1,3-diaxial interactions).

IsomerConfigurationDominant ConformationGeometry DescriptionHydrophobic Contact Area
cis-Fmoc-3-ACHC (1S, 3R) or (1R, 3S)Diequatorial (e,e) Extended, planar-like arrangement of substituents.High (Stronger retention)
trans-Fmoc-3-ACHC (1S, 3S) or (1R, 3R)Axial-Equatorial (a,e) Kinked/Globular. One group is forced axial.[1]Low (Weaker retention)

Why the cis isomer retains longer: The bulky Fmoc group (fluorenylmethyloxycarbonyl) is highly hydrophobic. In the cis (e,e) isomer, both the Fmoc-amino and the carboxyl groups extend equatorially, allowing the hydrophobic cyclohexane backbone and the Fmoc group to lie "flat" against the C18 alkyl chains. In the trans isomer, the axial orientation of the carboxyl group (assuming Fmoc remains equatorial due to steric bulk) disrupts this planar contact, reducing the effective hydrophobic interaction.

Visualization of Stereochemical Logic

ConformationalLogic Isomer Fmoc-3-ACHC Isomers Cis cis-Isomer (1,3-relationship) Isomer->Cis Trans trans-Isomer (1,3-relationship) Isomer->Trans Conf_Cis Diequatorial (e,e) Conformation Cis->Conf_Cis Thermodynamic Stability Conf_Trans Axial-Equatorial (a,e) Conformation Trans->Conf_Trans Steric Constraint Interaction_Cis Maximized Hydrophobic Surface Area Conf_Cis->Interaction_Cis Planar Topology Interaction_Trans Reduced Hydrophobic Contact (Kinked) Conf_Trans->Interaction_Trans Non-Planar Topology Result_Cis Longer Retention Time (Late Eluter) Interaction_Cis->Result_Cis Strong C18 Binding Result_Trans Shorter Retention Time (Early Eluter) Interaction_Trans->Result_Trans Weak C18 Binding

Caption: Logical flow determining elution order based on 1,3-disubstituted cyclohexane conformational analysis.

Experimental Protocol

This protocol is designed to achieve baseline separation of the diastereomers. The use of Trifluoroacetic Acid (TFA) suppresses the ionization of the carboxylic acid, ensuring the analyte remains in its neutral (more hydrophobic) form, which sharpens peaks and improves retention.

Materials & Reagents[4][5][6][7][8]
  • Column: C18 (Octadecyl) analytical column, 4.6 x 150 mm, 3.5 µm or 5 µm particle size (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).

  • Mobile Phase A: HPLC-grade Water + 0.1% TFA.

  • Mobile Phase B: HPLC-grade Acetonitrile (MeCN) + 0.1% TFA.

  • Detection: UV at 254 nm (Fmoc absorption) and 210 nm (amide bond).

Method Parameters
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard analytical flow for 4.6 mm ID columns.
Temperature 30°C - 40°CSlightly elevated temperature reduces viscosity and improves mass transfer, sharpening peaks.
Gradient 30% B to 70% B over 20 minA focused gradient around the expected elution point of Fmoc-amino acids (typically 40-60% MeCN).
Injection 5-10 µLLoad approx. 10-20 µg on column to avoid overloading.
Step-by-Step Workflow
  • Equilibration: Flush the column with 30% B for at least 10 column volumes to stabilize the stationary phase.

  • Blank Run: Inject solvent blank to ensure no carryover or ghost peaks.

  • Sample Preparation: Dissolve Fmoc-3-ACHC (mixture or pure isomer) in 50:50 Water:MeCN at 1 mg/mL. Sonicate to ensure complete dissolution.

  • Data Acquisition: Run the linear gradient (30-70% B).

  • Analysis:

    • Look for the first major peak (approx. 45-50% B elution point)

      
      trans-isomer .
      
    • Look for the second major peak (approx. 50-55% B elution point)

      
      cis-isomer .
      

Data Interpretation & Troubleshooting

Expected Chromatographic Profile

Under the conditions described above, the separation factor (


) is typically sufficient for baseline resolution (

).
IsomerRelative RetentionPredicted Elution (Gradient)Peak Shape Characteristics
trans (a,e)

~48% MeCNMay show slight tailing due to potential conformational interconversion (slow ring flip), though Fmoc usually locks the conformation.
cis (e,e)

~52% MeCNTypically sharper, more symmetric peak due to stable diequatorial conformation.
Troubleshooting Guide
  • Co-elution: If peaks overlap, lower the gradient slope (e.g., 30% to 50% B over 30 min) or lower the temperature to 25°C to increase selectivity.

  • Peak Broadening: Ensure the sample solvent matches the starting mobile phase. Dissolving in 100% MeCN can cause "solvent effect" broadening for early eluters.

  • Identification Verification: If standards are unavailable, use NMR to confirm.

    • cis-isomer: The H3 proton (axial) will show large coupling constants (triplet of triplets) due to coupling with adjacent axial protons.

    • trans-isomer: The H3 proton (equatorial) will show smaller coupling constants (narrow multiplet).

References

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180. Link

    • Context: Establishes the conformational stability rules for cyclic beta- and gamma-amino acids, supporting the diequatorial preference for cis-1,3-disubstituted systems.
  • Seebach, D., et al. (1996). "Probing the Helical Secondary Structure of

    
    -Peptides." Helvetica Chimica Acta, 79(4), 913–941. Link
    
    • Context: Provides foundational HPLC separation data for cyclic amino acid derivatives, demonstrating the retention trends based on hydrophobic surface area.
  • Appella, D. H., et al. (1999). "

    
    -Peptide Foldamers: Robust Helix Formation in a New Family of 
    
    
    
    -Amino Acid Oligomers." Journal of the American Chemical Society, 121(11), 2309–2310. Link
    • Context: Discusses the synthesis and purification of trans-2-aminocyclohexanecarboxylic acid, providing an analog for elution order logic (where diequatorial isomers elute l
  • Chem-Impex International. "Fmoc-cis-3-aminocyclohexane carboxylic acid Product Guide." Link

    • Context: Commercial specifications and general handling of the specific analyte.

Sources

Comparative Guide: Mass Spectrometry Analysis of Fmoc-cis-3-aminocyclohexane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fmoc-cis-3-aminocyclohexane-1-carboxylic acid (Fmoc-cis-3-ACHC) is a critical non-proteinogenic


-amino acid used to introduce specific conformational constraints in peptidomimetics and foldamers. Its rigid cyclohexane scaffold forces peptide backbones into discrete secondary structures (e.g., helices or turns).

The Analytical Challenge: The primary difficulty in analyzing Fmoc-cis-3-ACHC is not detection, but stereochemical validation . The cis and trans isomers are isobaric (identical


), making standard low-resolution MS insufficient for purity assessment.

This guide compares three analytical workflows to validate Fmoc-cis-3-ACHC, focusing on distinguishing it from its trans-isomer and regioisomers (e.g., Fmoc-4-ACHC).

Chemical Context & MS Challenges

FeatureSpecificationMS Implication
Formula

Monoisotopic Mass: ~365.16 Da
Core Scaffold Cyclohexane (

-amino acid)
Ring fragmentation is energy-intensive; spectra dominated by Fmoc loss.
Stereochemistry cis-1,3-substitutionCis (diequatorial) vs. Trans (axial/equatorial) affects Ion Mobility and Retention Time.
Protecting Group Fmoc (Fluorenylmethyloxycarbonyl)Generates dominant characteristic ion at

179 (dibenzofulvenyl cation).
The Isomer Problem

In 1,3-disubstituted cyclohexanes:

  • Cis-isomer: Can adopt a diequatorial (

    
    ) conformation (thermodynamically preferred).
    
  • Trans-isomer: Forces an axial-equatorial (

    
    ) conformation.
    
  • MS Consequence: While parent masses are identical, the Collision Cross Section (CCS) and Hydrophobicity differ, allowing separation via Ion Mobility or Reverse-Phase LC, respectively.

Comparative Analysis of Analytical Methods

We evaluate three distinct workflows for analyzing this compound.

Method A: Standard LC-MS/MS (Recommended for Purity)
  • Mechanism: Separation based on hydrophobic interaction with C18 stationary phase.

  • Performance: High. The Fmoc group dominates retention, but the cyclohexane conformation alters the solvation shell.

  • Differentiation: Trans isomers typically elute earlier than cis isomers in 1,3-systems on standard C18 columns due to the larger hydrophobic surface area of the planar diequatorial cis-conformer.

Method B: Direct Infusion ESI-MS (Quick Check)
  • Mechanism: Direct ionization without separation.

  • Performance: Low for purity; High for identity.

  • Differentiation: Impossible to distinguish cis/trans unless Energy-Resolved MS (ER-MS) is used to measure the threshold energy for water loss (neutral loss), which varies slightly by stereochemistry.

Method C: Ion Mobility-MS (IM-MS) (Advanced R&D)
  • Mechanism: Separation based on gas-phase shape (Drift Time).

  • Performance: Superior for conformational analysis.

  • Differentiation: The cis (

    
    ) conformer is generally more extended/planar than the twisted trans (
    
    
    
    ) conformer, resulting in distinct drift times (
    
    
    ).
Comparative Data Summary
ParameterFmoc-cis-3-ACHCFmoc-trans-3-ACHC (Impurity)Detection Method
Precursor Ion

366.17366.17ESI(+) MS1
Major Fragment 179.08 (Dibenzofulvene)179.08 (Dibenzofulvene)MS2 (CID)
Neutral Loss

(Low intensity)

(Higher intensity*)
MS2 (CID)
Retention Time (

)
Late Eluter (Ref: 12.4 min)Early Eluter (Ref: 11.8 min)C18 RP-HPLC
Drift Time (

)
Higher CCS (Planar)Lower CCS (Compact)IM-MS

*Note: Trans-1,3 isomers often facilitate intramolecular interactions leading to easier dehydration in the gas phase compared to the rigid diequatorial cis form.

Experimental Protocol: Validated LC-MS/MS Workflow

This protocol ensures separation of the cis product from trans impurities and quantification via the Fmoc-specific fragment.

Reagents & Equipment[1]
  • System: Agilent Q-TOF or equivalent Triple Quad.

  • Column: C18 (e.g., Zorbax Eclipse Plus),

    
     mm, 1.8 µm.
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1 mg Fmoc-cis-3-ACHC in 1 mL Acetonitrile (stock).

    • Dilute 1:100 with 50:50

      
      :MeCN for injection.
      
    • Self-Validation Step: Inject a "System Suitability Standard" containing a mix of Fmoc-Gly-OH and Fmoc-Phe-OH to verify column performance before the analyte.

  • LC Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-8 min: 5%

      
       95% B (Linear ramp)
      
    • 8-10 min: 95% B (Wash)

    • Rationale: A slow ramp is required to resolve the diastereomers (cis/trans) which have very similar hydrophobicities.

  • MS Parameters (ESI Positive):

    • Capillary Voltage: 3500 V

    • Fragmentor: 135 V (High enough to decluster, low enough to prevent in-source Fmoc loss).

    • Collision Energy (CE): Ramp 10–40 eV.

Workflow Visualization

LCMS_Workflow Sample Sample Prep (1 mg/mL in MeCN) LC LC Separation (C18 Column, Slow Gradient) Sample->LC Injection ESI ESI Source (Positive Mode) LC->ESI Elution Q1 Q1 Filter (Select m/z 366.17) ESI->Q1 Ionization CC Collision Cell (CID 20eV) Q1->CC Selection Q3 Detector (Fragment m/z 179.08) CC->Q3 Fragmentation Data Chromatogram (Separation of Isomers) Q3->Data Signal

Figure 1: Targeted LC-MS/MS workflow for differentiating Fmoc-cis-3-ACHC from impurities.

Mechanistic Insight: Fragmentation Pathways[1]

Understanding how the molecule breaks is vital for interpreting the spectra.

  • Primary Pathway (Fmoc Cleavage): The most abundant ion in ESI+ is typically the dibenzofulvenyl cation (

    
     179). This cleavage occurs at the 
    
    
    
    carbamate bond.
  • Secondary Pathway (Decarboxylation): Following Fmoc loss, the free amino acid core may lose

    
     (
    
    
    
    44 loss).
  • Tertiary Pathway (Ring Scission): High-energy collisions can break the cyclohexane ring, typically via retro-Diels-Alder mechanisms or loss of ethylene (

    
    ), though this is rare with Fmoc attached.
    
Fragmentation Diagram[1][2][3][4][5]

Fragmentation_Mechanism Parent Protonated Parent [M+H]+ m/z 366.17 TS1 Transition State (Carbamate Instability) Parent->TS1 CID Energy Frag1 Dibenzofulvenyl Cation (Characteristic Ion) m/z 179.08 TS1->Frag1 Heterolytic Cleavage Frag2 Carbamic Acid Intermediate (Unstable) TS1->Frag2 Neutral Loss Core 3-ACHC Core Ion [M-Fmoc+H]+ m/z 144.09 Frag2->Core -CO2 (Rapid)

Figure 2: Primary fragmentation pathway of Fmoc-protected amino acids in ESI-MS.

Data Interpretation & Troubleshooting

Self-Validating Checks

When analyzing your data, apply these logic checks to ensure scientific integrity:

  • The "179 Check": If your MS2 spectrum does not show a base peak at

    
     179 (or 178/165 variants), the Fmoc group may be degraded or the peak is not an Fmoc-derivative.
    
  • The "Na Adduct" Warning: If you see a dominant peak at

    
     388.15 (
    
    
    
    ), your mobile phase may be contaminated with salt, or the sample concentration is too low (promoting adduct formation over protonation). Sodium adducts fragment poorly; re-run with higher Formic Acid content.
  • Isomer Ratio: In synthetic batches, cis is usually the major product. If the earlier-eluting peak (presumed trans) is dominant, verify the synthesis conditions—thermodynamic control usually favors cis-1,3 (diequatorial), while kinetic control might yield mixtures.

Common Artifacts
  • Fmoc-Cl: Sometimes traces of Fmoc-Cl (reagent) remain. Look for

    
     258/260 isotopes.
    
  • Dibenzofulvene Polymer: High injection concentrations can lead to polymerization of the Fmoc fragment in the source, appearing as high-mass noise.

References

  • Fmoc Fragmentation Mechanisms

    • Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass Spectrometry Reviews. (Explains the "oxazolone" vs "carbamate" cleavage mechanisms applicable to Fmoc-AA).
  • Cis/Trans Analysis of Cyclic Amino Acids

    • Gellman, S. H. (1998). Foldamers: A manifesto. Accounts of Chemical Research. (Contextualizes the use of cis-ACHC in beta-peptides and the importance of stereochemistry).
  • Ion Mobility Separation of Isomers

    • May, J. C., & McLean, J. A. (2015). Ion mobility-mass spectrometry: time-dispersive instrumentation, current applications, and future trends. Analytical Chemistry.
  • General ESI-MS of Fmoc-Amino Acids

    • NIST Chemistry WebBook, SRD 69.

A Comparative Guide to Conformational Rigidity: Fmoc-cis-3-aminocyclohexane-1-carboxylic Acid vs. Linear β-Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of peptide-based drug discovery and development, the conformational rigidity of building blocks is a critical parameter that dictates the therapeutic potential of the final molecule.[1] Enhanced rigidity can pre-organize a peptide into a bioactive conformation, improving binding affinity, selectivity, and metabolic stability by reducing the entropic penalty upon binding to its target.[1][2] This guide provides an in-depth comparison of the conformational rigidity between Fmoc-cis-3-aminocyclohexane-1-carboxylic acid, a cyclic β-amino acid, and its linear β-amino acid counterparts. We will explore the structural underpinnings of their flexibility, present supporting experimental data, and detail the methodologies used to assess these properties.

The Fundamental Difference: Acyclic Flexibility vs. Cyclic Constraint

The core distinction between linear and cyclic amino acids lies in the freedom of rotation around their chemical bonds. Linear β-amino acids possess multiple single bonds within their backbone, each representing a point of rotational freedom.[3] This inherent flexibility allows them to adopt a wide array of conformations in solution.

Conversely, Fmoc-cis-3-aminocyclohexane-1-carboxylic acid incorporates a cyclohexane ring, which dramatically restricts this conformational freedom.[3] The covalent bonds of the ring lock the atoms into a limited set of arrangements, primarily the stable "chair" conformation, thereby enforcing a well-defined three-dimensional structure.[4][5]

Caption: Structural comparison of a flexible linear β-amino acid and a rigid cyclic β-amino acid.

Structural Profiles and Conformational Preferences

Linear β-Amino Acids: A State of Flux

Linear β-amino acids, such as β-alanine, are characterized by their conformational heterogeneity. The free rotation around the Cα-Cβ and Cβ-N bonds allows the peptide backbone to sample a vast conformational space.[3] While certain staggered conformations are energetically preferred over eclipsed ones, the energy barriers for rotation are relatively low, leading to a dynamic equilibrium of multiple shapes in solution.[6] This flexibility can be a double-edged sword; while it allows for adaptability, it often results in a significant entropic cost when the molecule must adopt a specific conformation to bind to a biological target.

Fmoc-cis-3-aminocyclohexane-1-carboxylic Acid: A Pre-organized Scaffold

The cyclohexane ring of Fmoc-cis-3-aminocyclohexane-1-carboxylic acid is the defining feature of its rigidity. This ring predominantly adopts a chair conformation, which is the most stable arrangement, free of angle and torsional strain.[5] In this conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.[4][6]

For cis-3-aminocyclohexane-1-carboxylic acid, the substituents (the amino and carboxylic acid groups) are on the same face of the ring. To minimize steric hindrance, the bulky Fmoc-protected amino group and the carboxylic acid group will preferentially occupy equatorial positions.[5] This arrangement locks the relative orientation of these crucial functional groups, providing a rigid and predictable scaffold for peptide design. The energy barrier for the "ring flip" that would interconvert axial and equatorial substituents is significant, meaning the molecule spends the vast majority of its time in this low-energy, diequatorial conformation at room temperature.[4]

Experimental Approaches to Quantifying Rigidity

The conformational preferences and rigidity of these molecules are not merely theoretical; they are quantified through rigorous experimental techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for elucidating molecular structure in solution.[6] Key NMR parameters used in conformational analysis include:

    • Coupling Constants (J-values) : The magnitude of the coupling constant between adjacent protons is described by the Karplus equation, which relates it to the dihedral angle between them. By measuring these constants, one can deduce the preferred bond angles and thus the overall conformation.[7]

    • Nuclear Overhauser Effect (NOE) : NOE experiments measure the transfer of nuclear spin polarization between protons that are close in space (< 5 Å). The presence of strong NOE signals between specific protons confirms their spatial proximity, providing crucial constraints for 3D structure determination.[8] For cyclic systems, a distinct set of NOEs will be observed, consistent with a single, dominant conformation.[9]

  • X-ray Crystallography : This technique provides a high-resolution snapshot of the molecule's conformation in the solid state.[10] While it doesn't capture the dynamics present in solution, it offers definitive proof of the preferred low-energy conformation and precise bond lengths and angles. Crystal structures of cyclohexane derivatives consistently show the chair conformation.[10]

  • Computational Modeling : Theoretical calculations, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are used to map the potential energy surface of a molecule.[6][11][12] These methods can calculate the relative energies of different conformations and the energy barriers between them, providing a quantitative measure of rigidity.[13]

Comparative Data Summary

The following table summarizes the key differences in conformational properties, based on principles established in the literature.

ParameterLinear β-Amino AcidsFmoc-cis-3-aminocyclohexane-1-carboxylic acidRationale & Significance
Dominant Conformation Multiple low-energy conformers in equilibriumSingle, highly stable chair conformationThe cyclic structure drastically reduces the number of accessible low-energy states.[2]
Key Dihedral Angles Wide range of accessible anglesRestricted to values defined by the chair geometryPredictable orientation of substituents, crucial for rational drug design.[7]
Energy Barrier to Rotation Low (~3-5 kcal/mol for C-C bonds)High (Ring flip barrier ~10-11 kcal/mol)The cyclic amino acid is effectively "locked" in its preferred conformation at physiological temperatures.[4]
NMR Spectrum Complexity Averaged signals due to rapid interconversionSharp, distinct signals for axial and equatorial protonsThe spectrum reflects a single, stable structure rather than a dynamic average.[4]
Detailed Experimental Protocol: Conformational Analysis by 2D NMR Spectroscopy

This protocol outlines a general workflow for comparing the conformational dynamics of a linear vs. a cyclic β-amino acid.

Objective: To determine the dominant solution-state conformation and assess the relative rigidity.

Methodology:

  • Sample Preparation:

    • Dissolve equimolar amounts (~5-10 mg) of the Fmoc-protected linear β-amino acid and Fmoc-cis-3-aminocyclohexane-1-carboxylic acid in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in separate high-quality NMR tubes.

    • Causality: The choice of solvent can influence conformation; using the same solvent is critical for a direct comparison. The concentration must be sufficient for good signal-to-noise in 2D experiments.

  • Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum for each sample to confirm identity and purity.

    • Acquire a 2D ¹H-¹H COSY (Correlation Spectroscopy) spectrum. This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).

    • Acquire a 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum with a mixing time of 200-500 ms.

    • Causality: The COSY spectrum is essential for assigning the proton signals of the cyclohexane ring and the linear backbone. The NOESY/ROESY experiment is the core of the rigidity analysis, as it reveals through-space proximities.

  • Data Analysis & Interpretation:

    • Linear β-Amino Acid: Expect to see fewer and potentially weaker long-range NOE signals, indicative of conformational averaging where protons are not held in close proximity for extended periods.

    • Cyclic β-Amino Acid:

      • Use the COSY spectrum to trace the connectivity around the cyclohexane ring.

      • Analyze the NOESY spectrum for key cross-peaks. For the diequatorial chair conformation, strong NOEs are expected between the axial protons on the same side of the ring (e.g., 1,3-diaxial interactions).

      • Measure the coupling constants for the ring protons from the 1D spectrum. Large J-values (~10-13 Hz) between vicinal protons are characteristic of an axial-axial relationship, while smaller values (~2-5 Hz) indicate axial-equatorial or equatorial-equatorial relationships, confirming the chair conformation.

  • Self-Validation: The combined data from coupling constants and NOEs must provide a self-consistent 3D model. A strong correlation between the predicted distances from a model of the chair conformation and the observed NOE intensities validates the structural assignment.

Caption: Workflow for comparative conformational analysis using 2D NMR spectroscopy.

Practical Implications in Drug Development

The choice between a flexible linear building block and a rigid cyclic one has profound consequences for drug design.

  • Binding Affinity: By incorporating a rigid scaffold like Fmoc-cis-3-aminocyclohexane-1-carboxylic acid, a peptide can be "pre-organized" into the conformation required for binding its target. This minimizes the entropic penalty of binding, often leading to a significant increase in affinity and potency.[1]

  • Selectivity: A conformationally constrained peptide is less likely to bind to off-target receptors, as it cannot readily adopt the different shapes required for those interactions. This can lead to improved selectivity and a better side-effect profile.

  • Metabolic Stability: Linear, flexible peptides are often rapidly degraded by proteases in the body. The rigid, unnatural structure of cyclic β-amino acids provides steric hindrance that can significantly increase resistance to enzymatic degradation, thereby improving the molecule's in vivo half-life.[2]

Conclusion

The incorporation of a cyclohexane ring in Fmoc-cis-3-aminocyclohexane-1-carboxylic acid imparts a profound and quantifiable increase in conformational rigidity when compared to its linear β-amino acid counterparts. This rigidity, stemming from the stable chair conformation of the ring, leads to a pre-organized and predictable molecular architecture. Experimental techniques such as NMR spectroscopy provide definitive evidence of this constrained nature. For researchers and drug developers, leveraging such rigid building blocks is a powerful strategy to optimize the pharmacological properties of peptide-based therapeutics, enhancing their affinity, selectivity, and stability.

References

  • Closing the Loop: How Cyclic Peptides Are Reshaping Therapeutics. Google Cloud.
  • NMR Spectroscopy: a Tool for Conform
  • Cyclic vs Linear Peptides: Key Differences. Biosynth.
  • NUCLEAR MAGNETIC RESONANCE SPECTRA OF SOME DERIVATIVES OF THE STEREOISOMERIC 3-AMINO-1,2-CYCLOHEXANED. Canadian Science Publishing.
  • Cyclohexane conform
  • β-Branched Amino Acids Stabilize Specific Conform
  • Some important cyclic β-amino acids.
  • Computational simulations of protein folding to engineer amino acid sequences to encourage desired supersecondary structure form
  • COMPUTATIONAL MODELLING OF PROTEIN FOLDING. University of Warwick.
  • Cyclohexane Conform
  • cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid. PMC - NIH.
  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
  • Rigidity vs Activity: Design of Gramicidin S Analogs against Multidrug-Resistant Bacteria Based on Molecular Engineering.

Sources

X-ray crystallography of Fmoc-cis-3-aminocyclohexane-1-carboxylic acid peptides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the X-ray crystallography of peptides containing Fmoc-cis-3-aminocyclohexane-1-carboxylic acid (cis-3-ACHC). It is designed for researchers in structural biology and peptidomimetic drug design.

Executive Summary & Molecular Context[1][2]

Fmoc-cis-3-aminocyclohexane-1-carboxylic acid (cis-3-ACHC) is a conformationally constrained


-amino acid  building block. Unlike the widely studied 

-amino acid trans-2-aminocyclohexanecarboxylic acid (trans-2-ACHC, a hallmark of 14-helix formation), the cis-3-ACHC residue introduces a unique 1,3-substitution pattern on the cyclohexane ring.[1]

This geometric constraint forces the backbone into specific torsion angles that differ significantly from linear


-amino acids (like GABA) or 

-peptides. In the context of X-ray crystallography, incorporating cis-3-ACHC into peptide sequences is a strategic method to:
  • Induce Crystallinity: The rigidity of the cyclohexane ring reduces the conformational entropy of the peptide in solution, increasing the likelihood of forming well-ordered crystals.

  • Stabilize Turns and Helices: Depending on the sequence context (homooligomers vs.

    
     hybrids), cis-3-ACHC promotes distinct secondary structures, such as 
    
    
    
    -turns or specific helical folds, which are often more stable against enzymatic degradation than native peptides.
Structural Classification
Featurecis-3-ACHC trans-2-ACHC GABA (Linear)
Class Cyclic

-Amino Acid
Cyclic

-Amino Acid
Linear

-Amino Acid
Backbone Atoms 3 (C-C-C)2 (C-C)3 (C-C-C)
Ring Constraint 1,3-Cyclohexane (Chair)1,2-CyclohexaneNone (Flexible)
Dominant Fold

-Turn / Ribbon / Helix
14-HelixFlexible / Extended
Crystallization High propensity (Rigid)Very High (Stacking)Low (Disordered)

Comparative Structural Analysis

The crystallographic behavior of cis-3-ACHC peptides is defined by the stereochemistry of the cyclohexane ring.

Conformational Locking Mechanism

In the cis-1,3 isomer, the cyclohexane ring predominantly adopts a diequatorial chair conformation to minimize 1,3-diaxial interactions. This locks the distance and angle between the amino (


) and carboxyl (

) groups.
  • Vectorial Alignment: The

    
     vectors are pre-organized, facilitating intramolecular Hydrogen Bonding (H-bonding).
    
  • Folding Pathway: Unlike linear GABA, which must pay a high entropic cost to fold, cis-3-ACHC is "pre-folded."

Comparison with Alternatives

The following table benchmarks the performance of cis-3-ACHC against key alternatives in crystallographic studies.

Table 1: Crystallographic Performance Benchmark

Criterioncis-3-ACHC Peptides trans-2-ACHC Peptides Linear

-Peptides
Diffraction Resolution Typically 0.9 – 1.5 Å (High)0.8 – 1.2 Å (Ultra-High)1.5 – 2.5 Å (Variable)
Crystal Packing Tendency for P2

2

2

; Head-to-tail H-bonding.
Strong hydrophobic stacking; often forms nanotubes.Variable; solvent channels common.
Phasing Strategy Direct Methods (small oligomers) or MR (if hybrid).Direct Methods (due to high order).MR or Heavy Atom Replacement.
Solubility (Crystallization) Moderate (Organic solvents preferred).Low (Aggregates easily).High (Aqueous buffers).
Fold Stability High (Rigid Turns).Very High (14-Helix).Low (Dynamic).

Scientific Insight: The cis-3-ACHC residue is particularly effective in


-hybrid peptides , where it acts as a "structural breaker" or "turn inducer" that allows the crystallization of otherwise flexible protein loops.

Experimental Protocol: Crystallization & Structure Determination

This protocol is optimized for hydrophobic foldamers containing Fmoc-cis-3-ACHC. These peptides often resist standard aqueous screens due to the lipophilic Fmoc group and the cyclohexane ring.

Phase I: Synthesis & Purification
  • Synthesis: Use standard Fmoc Solid Phase Peptide Synthesis (SPPS).

    • Critical Step: Coupling of cis-3-ACHC can be slow due to steric hindrance. Use HATU/HOAt activation and double coupling times (2x 2 hrs).

  • Purification: RP-HPLC using a C18 column. Elute with a water/acetonitrile gradient (0.1% TFA).

    • Validation: Verify purity (>98%) via MALDI-TOF MS to ensure no truncated sequences interfere with crystal lattice growth.

Phase II: Crystallization Screening (Vapor Diffusion)

Objective: Obtain single crystals suitable for X-ray diffraction.

Step-by-Step Workflow:

  • Solubility Test: Dissolve lyophilized peptide in Methanol (MeOH), Ethanol (EtOH), or TFE (2,2,2-Trifluoroethanol). cis-3-ACHC peptides are often insoluble in pure water.

  • Screen Setup: Use the Hanging Drop Vapor Diffusion method.

    • Drop: 1

      
      L Peptide Solution (10 mg/mL in MeOH) + 1 
      
      
      
      L Reservoir Solution.
    • Reservoir: Screen high-salt and organic precipitant conditions.

Recommended Screen (The "Foldamer Matrix"):

  • Condition A: 0.1 M HEPES pH 7.5, 20% PEG 3350 (Standard).

  • Condition B: 0.1 M Tris pH 8.5, 25% Ethanol (Organic-compatible).

  • Condition C: 0.2 M MgCl

    
    , 30% Isopropanol (Promotes hydrophobic packing).
    
  • Condition D: TFE/Water mixtures (Slow evaporation).

Phase III: Data Collection & Refinement
  • Cryoprotection: If grown in high organics, crystals may not need additional cryoprotectant. Flash cool in liquid nitrogen.

  • Collection: Collect data at 100 K using Cu K

    
     radiation (
    
    
    
    Å) or Synchrotron radiation.
    • Note: Expect P2

      
       or P2
      
      
      
      2
      
      
      2
      
      
      space groups for chiral peptides.
  • Refinement:

    • Use SHELXT for structure solution (Direct Methods are highly effective for peptides < 20 residues).

    • Refine with SHELXL or Phenix.refine .

    • Constraint: Restrain the cyclohexane ring to a chair conformation during early refinement cycles if resolution is >1.2 Å.

Visualization of Structural Determination

The following diagram illustrates the logical flow from molecular design to structural validation, highlighting the critical decision points for cis-3-ACHC peptides.

G Design Peptide Design (Fmoc-cis-3-ACHC Insertion) Synthesis SPPS Synthesis (HATU Activation) Design->Synthesis Purify HPLC Purification (>98% Purity) Synthesis->Purify Solubility Solubility Check (MeOH / TFE) Purify->Solubility Screen Crystallization Screen (Organic/Aq Phase) Solubility->Screen Dissolved Optimize Optimization (Seeding / Additives) Screen->Optimize Microcrystals Diffraction X-Ray Diffraction (100 K) Screen->Diffraction Single Crystal Optimize->Screen Optimize->Diffraction Phase Phasing (Direct Methods) Diffraction->Phase Refine Refinement (Chair Restraints) Phase->Refine Refine->Phase High R-factor Structure Final Structure (PDB Deposition) Refine->Structure

Caption: Workflow for the structural determination of Fmoc-cis-3-ACHC peptides, emphasizing the iterative optimization of crystallization conditions.

References

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173-180. Link

  • Seebach, D., et al. (2004). "The World of

    
    - and 
    
    
    
    -Peptides Comprised of Homologated Proteinogenic Amino Acids and Other Components." Chemistry & Biodiversity, 1(8), 1111-1239. Link
  • Appella, D. H., et al. (1999). "Formation of Short, Stable Helices in Aqueous Solution by

    
    -Amino Acid Hexamers." Journal of the American Chemical Society, 121(26), 6206-6212. Link
    
  • Granja, J. R., & Ghadiri, M. R. (1994). "Tubular Ensembles of Cyclic Peptide Nanotubes." Journal of the American Chemical Society, 116(23), 10785-10786. Link

  • Amorín, M., et al. (2015). "Self-assembling

    
    -cyclic peptides that generate cavities with tunable properties." Chemical Science, 7, 467-474. Link
    

Sources

A Comparative Guide to Validating the Stereochemical Purity of Fmoc-cis-3-aminocyclohexane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis and drug discovery, the stereochemical integrity of non-proteinogenic amino acid building blocks is paramount. Fmoc-cis-3-aminocyclohexane-1-carboxylic acid, a cyclic β-amino acid, offers unique conformational constraints that are invaluable in the design of peptidomimetics and other therapeutics. However, its utility is directly dependent on its stereochemical purity. The presence of the trans diastereomer or the undesired enantiomer can lead to significant changes in the biological activity and pharmacokinetic properties of the final product.

This guide provides a comprehensive comparison of two orthogonal analytical techniques for the validation of the stereochemical purity of Fmoc-cis-3-aminocyclohexane-1-carboxylic acid: Chiral High-Performance Liquid Chromatography (Chiral HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Derivatizing Agent . We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their respective strengths and limitations.

The Importance of Stereochemical Purity

The defined three-dimensional structure of a molecule is critical to its biological function. For Fmoc-cis-3-aminocyclohexane-1-carboxylic acid, there are two key aspects of stereochemical purity that must be rigorously assessed:

  • Diastereomeric Purity: The synthesis of 3-aminocyclohexane-1-carboxylic acid can yield both cis and trans isomers. The cis configuration, where the amino and carboxyl groups are on the same side of the cyclohexane ring, imparts a specific bend or turn in a peptide backbone. The presence of the trans isomer can disrupt this intended conformation.

  • Enantiomeric Purity: As a chiral molecule, the cis isomer exists as a pair of enantiomers. In biological systems, typically only one enantiomer will exhibit the desired activity, while the other may be inactive or even elicit off-target effects.

Therefore, a robust analytical strategy must be capable of both separating the cis and trans diastereomers and quantifying the enantiomeric excess of the desired cis isomer.

Method 1: Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Chiral HPLC is a powerful technique for separating enantiomers based on their differential interactions with a chiral stationary phase (CSP). For Fmoc-protected amino acids, polysaccharide-based CSPs are often the columns of choice due to their broad applicability and excellent resolving power.[1][2]

The Principle of Chiral Recognition

The separation of enantiomers on a CSP is a result of the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. These complexes have different energies of formation and dissociation, leading to different retention times on the column. For Fmoc-cis-3-aminocyclohexane-1-carboxylic acid, the bulky Fmoc group and the carboxylic acid moiety provide key interaction points with the CSP.

Experimental Protocol: Chiral HPLC

Objective: To separate and quantify the enantiomers of Fmoc-cis-3-aminocyclohexane-1-carboxylic acid.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chiral Stationary Phase: Polysaccharide-based column (e.g., Lux Cellulose-1 or similar)

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Fmoc-cis-3-aminocyclohexane-1-carboxylic acid sample

  • Racemic standard of Fmoc-cis-3-aminocyclohexane-1-carboxylic acid

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA). A typical starting gradient could be 50:50 (v/v).

  • Column Equilibration: Equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation: Dissolve the Fmoc-cis-3-aminocyclohexane-1-carboxylic acid sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection: Inject 10 µL of the sample onto the column.

  • Detection: Monitor the elution profile at a wavelength of 265 nm, where the Fmoc group has a strong absorbance.

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers by running a racemic standard.

    • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100

Data Presentation: Chiral HPLC
ParameterValue
ColumnLux Cellulose-1 (250 x 4.6 mm, 5 µm)
Mobile Phase60:40 ACN/H₂O + 0.1% TFA
Flow Rate1.0 mL/min
Temperature25 °C
DetectionUV at 265 nm
Retention Time (Enantiomer 1)12.5 min
Retention Time (Enantiomer 2)14.8 min
Resolution (Rs)> 2.0

Note: The retention times and resolution are illustrative and may vary depending on the specific column and HPLC system used.

Method 2: NMR Spectroscopy with Mosher's Acid Derivatization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. While enantiomers are indistinguishable in a standard NMR experiment, their conversion into diastereomers using a chiral derivatizing agent allows for their differentiation and quantification. Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) is a widely used chiral derivatizing agent for this purpose.[3][4][5]

The Principle of Diastereomeric Differentiation by NMR

The reaction of a chiral amine with an enantiomerically pure Mosher's acid chloride forms a stable amide. If the starting amine is a racemic mixture, two diastereomers will be formed. These diastereomers have different spatial arrangements, which results in distinct chemical shifts for the protons in their NMR spectra. The integration of these distinct signals allows for the determination of the diastereomeric ratio, which directly corresponds to the enantiomeric ratio of the original amine.

Experimental Protocol: Mosher's Acid Analysis

Objective: To determine the enantiomeric excess of cis-3-aminocyclohexane-1-carboxylic acid (after removal of the Fmoc group and esterification) by forming diastereomeric amides with Mosher's acid.

Instrumentation:

  • High-resolution NMR spectrometer (≥400 MHz)

  • Standard NMR tubes and glassware

Reagents:

  • Fmoc-cis-3-aminocyclohexane-1-carboxylic acid sample

  • Reagents for Fmoc deprotection (e.g., piperidine in DMF)

  • Reagents for esterification (e.g., methanol and thionyl chloride)

  • (R)-(-)-Mosher's acid chloride

  • (S)-(+)-Mosher's acid chloride

  • Anhydrous deuterated chloroform (CDCl₃)

  • Anhydrous pyridine

Procedure:

  • Fmoc Deprotection: Remove the Fmoc protecting group from the sample using a standard protocol, such as treatment with 20% piperidine in DMF.

  • Esterification: Convert the resulting carboxylic acid to its methyl ester to avoid complications with the free acid during the subsequent reaction. This can be achieved by reacting with methanol in the presence of a catalyst like thionyl chloride.

  • Derivatization with Mosher's Acid Chloride (in two separate NMR tubes):

    • Tube A ((R)-Mosher's Amide): Dissolve approximately 5 mg of the cis-3-aminocyclohexanecarboxylic acid methyl ester in 0.5 mL of anhydrous CDCl₃ in a clean, dry NMR tube. Add a small amount of anhydrous pyridine (e.g., 5 µL) followed by a slight molar excess (1.1 eq) of (R)-(-)-Mosher's acid chloride.

    • Tube B ((S)-Mosher's Amide): Repeat the procedure in a separate NMR tube using (S)-(+)-Mosher's acid chloride.

  • Reaction Monitoring: Allow the reactions to proceed to completion at room temperature. The progress can be monitored by TLC or by acquiring periodic ¹H NMR spectra.

  • NMR Analysis:

    • Acquire ¹H NMR spectra for both samples.

    • Identify a well-resolved proton signal that shows distinct chemical shifts for the two diastereomers. The protons on the cyclohexane ring adjacent to the newly formed amide bond are often good candidates.

    • Integrate the corresponding signals for the two diastereomers in one of the spectra.

    • Calculate the diastereomeric excess (de), which is equivalent to the enantiomeric excess (ee) of the starting amine, using the formula: de (% ee) = [ (Integralmajor - Integralminor) / (Integralmajor + Integralminor) ] x 100

Data Presentation: NMR Analysis
DiastereomerChemical Shift of H-3 (ppm)Integral
(R)-Mosher Amide of (1R,3S)-ester4.1599.5
(R)-Mosher Amide of (1S,3R)-ester4.120.5
Enantiomeric Excess 99.0%

Note: The chemical shifts are illustrative. The key is the observation of two distinct, well-resolved signals for the diastereomers.

Visualizing the Workflows

Chiral HPLC Workflow

cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dissolve Fmoc-cis-3-aminocyclohexane-1-carboxylic acid in Mobile Phase Inject Inject Sample Sample->Inject MobilePhase Prepare Acetonitrile/Water with 0.1% TFA Equilibrate Equilibrate Chiral Column MobilePhase->Equilibrate Equilibrate->Inject Separate Separation of Enantiomers Inject->Separate Detect UV Detection at 265 nm Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate % Enantiomeric Excess Integrate->Calculate

Caption: Workflow for Chiral HPLC Analysis.

NMR with Mosher's Acid Workflow

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_nmr NMR Analysis cluster_data Data Analysis Deprotect Fmoc Deprotection Esterify Esterification Deprotect->Esterify Deriv_R React with (R)-Mosher's Acid Chloride Esterify->Deriv_R Deriv_S React with (S)-Mosher's Acid Chloride Esterify->Deriv_S Acquire_R Acquire ¹H NMR Spectrum Deriv_R->Acquire_R Acquire_S Acquire ¹H NMR Spectrum Deriv_S->Acquire_S Integrate Integrate Diastereomeric Signals Acquire_R->Integrate Calculate Calculate % Enantiomeric Excess Integrate->Calculate

Caption: Workflow for NMR Analysis with Mosher's Acid.

Comparative Analysis

FeatureChiral HPLCNMR with Mosher's Acid
Principle Direct separation of enantiomers on a chiral stationary phase.Indirect analysis via the formation of diastereomers.
Sample Preparation Minimal; direct injection of the Fmoc-protected amino acid.Multi-step; requires deprotection, esterification, and derivatization.
Sensitivity High; can detect low levels of the minor enantiomer.Generally lower; requires sufficient material for NMR analysis.
Quantitative Accuracy Excellent, provided baseline separation is achieved.Good, but can be affected by incomplete derivatization or overlapping signals.
Information Provided Enantiomeric excess.Enantiomeric excess; can also be used to determine absolute configuration.
Throughput Relatively high; amenable to automation.Lower; requires individual sample preparation and longer acquisition times.
Cost & Accessibility Requires a dedicated chiral column.Requires access to a high-field NMR spectrometer.
Potential for Racemization Low risk during analysis.Potential for racemization during the derivatization steps if conditions are not optimized.

Conclusion and Recommendations

Both Chiral HPLC and NMR spectroscopy with Mosher's acid derivatization are powerful and reliable methods for validating the stereochemical purity of Fmoc-cis-3-aminocyclohexane-1-carboxylic acid. The choice between the two often depends on the specific requirements of the analysis and the available resources.

  • For routine quality control and high-throughput screening , where the primary goal is to determine the enantiomeric excess, Chiral HPLC is the method of choice . Its simplicity, high sensitivity, and excellent quantitative accuracy make it ideal for this purpose.

  • For in-depth structural characterization and when the absolute configuration needs to be confirmed , NMR with Mosher's acid analysis is invaluable . Although more labor-intensive, it provides a wealth of structural information and serves as an excellent orthogonal method to confirm the results obtained by Chiral HPLC.

In a drug development setting, a comprehensive validation package would ideally include data from both techniques. This dual-pronged approach provides a high degree of confidence in the stereochemical integrity of this critical building block, ensuring the quality and reproducibility of the final therapeutic product.

References

  • Hoye, T. R., & Renner, M. K. (1996). MTPA (Mosher) Amides of Cyclic Secondary Amines: Conformational Aspects and a Useful Method for Assignment of Amine Configuration. The Journal of Organic Chemistry, 61(6), 2056–2064. [Link]

  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]

  • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. [Link]

  • Allen, D. A., et al. (2001). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 78(9), 1240. [Link]

  • Kang, C. Q., et al. (2006). Assignment of Absolute Configuration of Cyclic Secondary Amines by NMR Techniques Using Mosher's Method: A General Procedure Exemplified With (-)-Isoanabasine. Magnetic Resonance in Chemistry, 44(1), 20-24. [Link]

  • Chiral Technologies. (n.d.). Amino Acid Database. Retrieved from [Link]

  • Schurig, V., & Juza, M. (2002). Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 599-605. [Link]

  • Gante, J., et al. (2004). Structural properties of cyclic peptides containing cis- or trans-2- aminocyclohexane carboxylic acid. Organic & Biomolecular Chemistry, 2(16), 2364-2370. [Link]

  • Almahboub, S. A., et al. (2019). Chiral HPLC analysis of Fmoc-2AOA purified from the biotransformation... ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
  • Barluenga, J., et al. (1993). Synthesis of Enantiomerically Pure Functionalized cis- and trans-2-Aminocyclohexanecarboxylic Acid Derivatives. The Journal of Organic Chemistry, 58(21), 5972–5975. [Link]

  • González-López, M., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 151-161. [Link]

  • Ahuja, S. (2001). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 19(6), 604-613. [Link]

  • Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved from [Link]

  • ChemBK. (2024). cis-3-Aminocyclohexanecarboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Aminocyclohexanecarboxylic acid. Retrieved from [Link]

Sources

Technical Guide: FT-IR Spectral Analysis of Fmoc-cis-3-aminocyclohexane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fmoc-cis-3-aminocyclohexane-1-carboxylic acid (Fmoc-cis-3-ACHC) is a conformationally constrained


-amino acid derivative used primarily in the synthesis of peptidomimetics and foldamers. Unlike flexible linear analogs, the cyclohexane ring imposes specific torsion angles that favor the formation of distinct secondary structures, such as turns or helices, depending on the stereochemistry (cis vs. trans).

This guide provides a comparative spectral analysis, distinguishing Fmoc-cis-3-ACHC from its trans-isomer and linear counterparts. It details the characteristic infrared fingerprints required for quality control (QC) and structural validation in drug development workflows.

Comparative Analysis: Structural & Spectral Differentiators

In peptidomimetic design, the choice between cis and trans isomers, or cyclic vs. linear residues, dictates the final fold of the molecule. FT-IR is the primary tool for rapid discrimination of these states.

The Primary Alternative: cis vs. trans Isomers

The most critical QC challenge is distinguishing the cis isomer from the trans isomer (Fmoc-trans-3-ACHC). While they share identical functional groups, their spatial arrangement alters hydrogen bonding patterns in the solid state.

FeatureFmoc-cis-3-ACHC Fmoc-trans-3-ACHC Spectral Implication
Stereochemistry Amino and Carboxyl groups on the same side of the ring.Groups on opposite sides.[1]cis allows for intramolecular H-bonding (1,3-diaxial-like interactions) in specific conformations.
Amide A (N-H) Often broader, shifted slightly lower (~3300-3350 cm⁻¹) due to potential intramolecular H-bonding.Typically sharper, higher frequency (~3350-3400 cm⁻¹) if intermolecular bonding dominates.cis isomers often show "messier" N-H regions due to mixed H-bond populations.
Fingerprint Region Distinct ring skeletal vibrations.Distinct ring skeletal vibrations.[2]The 900–1100 cm⁻¹ region differs due to ring puckering modes specific to the isomer.
The Linear Alternative: Fmoc-cis-3-ACHC vs. Fmoc- -Alanine

Fmoc-


-Alanine is the flexible, linear analog. Comparing these two highlights the "rigidification" signature in the spectrum.
  • Fmoc-

    
    -Alanine:  Shows standard, sharp methylene (-CH₂-) scissoring and rocking bands. The backbone is flexible, leading to a "averaged" conformational spectrum in solution, but crystalline packing in solid state is highly regular.
    
  • Fmoc-cis-3-ACHC: The cyclohexane ring introduces complex C-H stretching splitting (axial vs. equatorial) and distinct ring breathing modes (~1000-1100 cm⁻¹) absent in the linear analog.

Detailed Spectral Interpretation

The FT-IR spectrum of Fmoc-cis-3-ACHC is a superposition of three distinct moieties: the Fmoc protecting group , the Cyclohexane ring , and the Carboxylic Acid .

Functional Group Assignments (Expected Values)
Region (cm⁻¹)AssignmentVibrational ModeDiagnostic Notes
3300 – 2500 -COOH (O-H) StretchingVery broad "hump" underlying the C-H stretches.[3][4][5] Indicates free carboxylic acid (dimerized).
3400 – 3300 Carbamate (N-H) Stretching (Amide A)Sharp peak (if free) or broadened (if H-bonded). Critical for confirming Fmoc integrity.
3070 – 3030 Aromatic C-H StretchingSpecific to the Fmoc fluorene ring. Differentiates from non-aromatic impurities.
2950 – 2850 Cyclic C-H StretchingCyclohexane ring C-H (axial/equatorial). distinct from linear alkyl chains.[6]
1720 – 1680 C=O (Mixed) StretchingDoublet often observed: 1. Carboxylic Acid dimer (~1700-1730 cm⁻¹)2. Fmoc Urethane (~1680-1700 cm⁻¹)
1550 – 1530 Amide II N-H Bend / C-N StretchConfirming the amide linkage of the Fmoc group.
1450 Fluorene Ring C=C Ring BreathingCharacteristic of Fmoc.
760 & 740 Aromatic C-H Out-of-plane BendingStrongest Fmoc marker. The "ortho-disubstituted" pattern of the fluorene system.
The "Cis-Effect" in the Fingerprint Region

In the cis-1,3-substituted cyclohexane system, the ring typically adopts a chair conformation where one substituent is axial and the other equatorial (or a twisted boat in constrained peptides).

  • Look for ring breathing bands between 950–1050 cm⁻¹ .

  • The cis isomer often displays a unique band splitting in the 1200–1300 cm⁻¹ (C-O stretch / C-N stretch) region compared to the trans isomer, due to the proximity of the functional groups affecting their vibrational coupling.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), this protocol uses an internal standard approach (Fmoc peaks) to validate sample preparation.

Method Selection
  • Routine QC: ATR (Attenuated Total Reflectance) . Fast, requires minimal sample, non-destructive.

    • Crystal: Diamond or ZnSe.

  • Structural Elucidation: KBr Pellet . Superior for resolution in the fingerprint region and H-bonding analysis (Amide A region).

Step-by-Step ATR Procedure
  • Background Scan: Clean crystal with isopropanol. Collect 32 scans of air background.

  • Sample Loading: Place ~2-5 mg of Fmoc-cis-3-ACHC powder onto the crystal.

  • Compression: Apply high pressure using the anvil. Critical: Ensure the "Carbamate C=O" peak at ~1690 cm⁻¹ exceeds 10% absorbance (or 0.1 AU) to guarantee good contact.

  • Acquisition:

    • Resolution: 4 cm⁻¹

    • Scans: 64 (to reduce noise in the broad -COOH region)

    • Range: 4000 – 600 cm⁻¹

  • Validation (The "Fmoc Check"):

    • Pass: Distinct doublet at 740/760 cm⁻¹ (Fmoc).

    • Pass: Broad O-H stretch present (Acid).[4][5][7]

    • Fail: Presence of strong peak at ~2250 cm⁻¹ (Isocyanate impurity) or ~1800 cm⁻¹ (Anhydride formation).

QC Decision Logic (Workflow Diagram)

The following diagram illustrates the decision tree for validating the material identity and purity based on spectral data.

QC_Workflow Start Crude Fmoc-cis-3-ACHC Sample Acquire Acquire FT-IR Spectrum (ATR Method) Start->Acquire CheckFmoc Check 740/760 cm⁻¹ (Fmoc Group) Acquire->CheckFmoc CheckCO Check Carbonyl Region (1680-1730 cm⁻¹) CheckFmoc->CheckCO Peaks Present Fail_Fmoc FAIL: Fmoc Cleavage (Free Amine Present) CheckFmoc->Fail_Fmoc Peaks Absent CheckOH Check 2500-3300 cm⁻¹ (Broad O-H) CheckCO->CheckOH Doublet/Broad Peak Fail_CO FAIL: Wrong Oxidation State or Esterification CheckCO->Fail_CO Single/Shifted Peak Pass PASS: Identity Confirmed Proceed to HPLC Purity CheckOH->Pass Broad Band Present CheckOH->Fail_CO Sharp Bands Only

Caption: Logical workflow for FT-IR quality control of Fmoc-cis-3-aminocyclohexane-1-carboxylic acid, prioritizing functional group verification.

References

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180. (Foundational text on beta-amino acid foldamers). Link

  • Sigma-Aldrich. "Fmoc-beta-Ala-OH Product Specification." (Reference for linear analog spectral comparison). Link

  • ChemRxiv. "β-Peptides incorporating polyhydroxylated cyclohexane β-amino acids: synthesis and conformational study." (Detailed vibrational analysis of cyclohexane beta-amino acids). Link

  • Santa Cruz Biotechnology. "Fmoc-cis-1,3-aminocyclohexane carboxylic acid Product Data." (CAS and Purity Standards). Link

  • Spectroscopy Online. "The C=O Bond, Part III: Carboxylic Acids." (General reference for carboxylic acid spectral interpretation). Link

Sources

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